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  • Product: 1-Methyl-4-nitro-1H-pyrazol-3-amine
  • CAS: 20055-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-3-amine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Methyl-4-nitro-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS No. 20055-00-9). This compound is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details a plausible synthetic pathway, outlines expected spectroscopic and spectrometric data, and discusses the reactivity and potential applications of this molecule. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure safe laboratory practices.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and development due to their diverse biological activities.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological activity. 1-Methyl-4-nitro-1H-pyrazol-3-amine, with its amino and nitro functionalities, presents a versatile platform for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry.[2]

Chemical Structure and Properties

1-Methyl-4-nitro-1H-pyrazol-3-amine possesses a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position, an amino group at the C3 position, and a nitro group at the C4 position. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole ring influences its electronic properties and reactivity.

PropertyValueSource
CAS Number 20055-00-9[3]
Molecular Formula C₄H₆N₄O₂[3]
Molecular Weight 142.11 g/mol [4]
Appearance Predicted to be a solid
SMILES CN1N=C(N)C=C1[O-][3]
logP (predicted) -0.3369[4]

Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine

A plausible and commonly employed method for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine is the nitration of the corresponding precursor, 1-methyl-1H-pyrazol-3-amine.[5] The pyrazole ring is susceptible to electrophilic substitution, and the conditions for nitration can be controlled to achieve the desired regioselectivity.

dot

Caption: General workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine.

Experimental Protocol: Nitration of 1-Methyl-1H-pyrazol-3-amine

This protocol is based on established procedures for the nitration of pyrazole derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 1-Methyl-1H-pyrazol-3-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃) or other suitable base

  • Deionized Water

  • Organic Solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Methyl-1H-pyrazol-3-amine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-Methyl-4-nitro-1H-pyrazol-3-amine by recrystallization or column chromatography.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrazole ring proton.

  • N-Methyl Protons: A singlet is anticipated for the methyl group attached to the nitrogen atom (N1), likely in the range of 3.5-4.0 ppm.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group at C3 is expected. The chemical shift can vary depending on the solvent and concentration.

  • Pyrazole Ring Proton: A singlet for the proton at the C5 position of the pyrazole ring is expected.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups.

  • Pyrazole Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon bearing the nitro group (C4) will be shifted downfield.

  • N-Methyl Carbon: A signal corresponding to the methyl carbon is expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: The amino group should exhibit one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-Methyl-4-nitro-1H-pyrazol-3-amine (142.11 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. Fragmentation of the pyrazole ring may also be observed.[6]

Reactivity and Potential Applications

The chemical reactivity of 1-Methyl-4-nitro-1H-pyrazol-3-amine is dictated by the interplay of its functional groups.

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Reactivity_Diagram cluster_amino Amino Group (C3) cluster_nitro Nitro Group (C4) cluster_ring Pyrazole Ring Molecule 1-Methyl-4-nitro-1H-pyrazol-3-amine Nucleophilic_Reactions Nucleophilic Reactions (e.g., Acylation, Alkylation) Molecule->Nucleophilic_Reactions Acts as a nucleophile Diazotization Diazotization followed by Sandmeyer-type reactions Molecule->Diazotization Reduction Reduction to Amino Group Molecule->Reduction Susceptible to reduction Electrophilic_Substitution Further Electrophilic Substitution (directed by existing groups) Molecule->Electrophilic_Substitution

Caption: Key reactive sites and potential transformations of 1-Methyl-4-nitro-1H-pyrazol-3-amine.

  • Amino Group: The amino group at the C3 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

  • Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group, providing another site for functionalization. This transformation is particularly useful in medicinal chemistry for building more complex structures. For instance, the reduction of a nitro group on a pyrazole core is a key step in the synthesis of Sildenafil.[7]

  • Pyrazole Ring: The pyrazole ring itself can undergo further electrophilic substitution, with the regioselectivity influenced by the existing activating (amino) and deactivating (nitro) groups.

Given its structural features, 1-Methyl-4-nitro-1H-pyrazol-3-amine is a valuable intermediate for the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors and other therapeutic agents.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methyl-4-nitro-1H-pyrazol-3-amine was not found in the performed searches, safety precautions can be inferred from data on structurally similar compounds, such as other nitrated and aminated pyrazoles.[8][9][10]

General Precautions:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[10][11]

  • Handle in accordance with good industrial hygiene and safety practices.[9]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

  • In case of skin contact: Wash off with soap and plenty of water.[9]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

  • Keep away from heat, sparks, and open flames.[12]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[10][11]

Conclusion

1-Methyl-4-nitro-1H-pyrazol-3-amine is a key heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via the nitration of 1-methyl-1H-pyrazol-3-amine is a feasible approach. The presence of versatile functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. Retrieved from [Link]

  • PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1-Methyl-, 4-Nitro-, 4-Amino-, and 4-Iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubMed. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[13]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]

  • ResearchGate. (2025). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved from [Link]

Sources

Exploratory

High-Impact Synthesis of Nitro-Aminopyrazole Derivatives

Energetic & Pharmaceutical Applications Introduction: The "Push-Pull" Architecture Nitro-aminopyrazoles represent a unique class of heterocyclic compounds where the molecular architecture is defined by a "push-pull" elec...

Author: BenchChem Technical Support Team. Date: February 2026

Energetic & Pharmaceutical Applications

Introduction: The "Push-Pull" Architecture

Nitro-aminopyrazoles represent a unique class of heterocyclic compounds where the molecular architecture is defined by a "push-pull" electronic system. The electron-donating amino group (


) and the electron-withdrawing nitro group (

) positioned on the nitrogen-rich pyrazole ring create a scaffold with high enthalpy of formation and significant dipole moments.

For the drug developer, this scaffold offers specific hydrogen-bonding motifs critical for kinase inhibition (e.g., CDK inhibitors). For the energetic materials scientist, it provides the "Holy Grail" of high density and low sensitivity—exemplified by compounds like LLM-116 (4-amino-3,5-dinitropyrazole) .

This guide details the two primary synthesis pathways that dominate this field: Electrophilic Aromatic Substitution (EAS) with rearrangement, and Vicarious Nucleophilic Substitution (VNS) .

The Regioselectivity Challenge

The synthesis of nitro-aminopyrazoles is governed by the competition between N-nitration and C-nitration.

  • Kinetic Control (N-Nitration): Under standard nitration conditions (mixed acid), the pyrazole nitrogen is often the first site of attack, forming an N-nitro species. This is frequently an unwanted intermediate in pharmaceutical synthesis but a necessary precursor in energetic material synthesis.

  • Thermodynamic Control (C-Nitration): To place the nitro group on the carbon backbone (C3, C4, or C5), one must either employ high-temperature rearrangement or activate the ring for direct electrophilic attack.

Pathway Visualization: N-to-C Migration

The following diagram illustrates the critical 1,5-sigmatropic shift required to move a nitro group from the ring nitrogen to the carbon backbone, a mechanism fundamental to obtaining 3-nitro and 4-nitro isomers.

NitrationRearrangement Figure 1: The N-nitro to C-nitro rearrangement pathway essential for regioselective functionalization. Start Pyrazole Scaffold Inter N-Nitropyrazole (Kinetic Product) Start->Inter HNO3/Ac2O < 0°C Transition [1,5]-Sigmatropic Transition State Inter->Transition Heat (Anisole, 140°C) Final C-Nitropyrazole (Thermodynamic Product) Transition->Final Irreversible Rearrangement

Protocol A: Direct Synthesis of 3-Amino-4-Nitropyrazole

Target: Pharmaceutical Intermediates

This protocol addresses the synthesis of 3-amino-4-nitropyrazole , a ubiquitous precursor for kinase inhibitors. Direct nitration of 3-aminopyrazole is hazardous due to the instability of the amine in oxidizing media. We utilize a sulfate protection strategy to mitigate oxidation.

Experimental Workflow
ParameterSpecification
Precursor 3-Aminopyrazole sulfate
Reagent Fuming Nitric Acid (

, 98%)
Catalyst/Medium Conc. Sulfuric Acid (

)
Temperature -10°C (Addition)

60°C (Reaction)
Yield Target 75-85%
Step-by-Step Methodology
  • Salt Formation: Dissolve 3-aminopyrazole in 20% sulfuric acid and evaporate to dryness to obtain the stable sulfate salt. This prevents oxidative tarring of the free amine.

  • Nitration Matrix: Suspend the sulfate salt in concentrated

    
     (5 volumes) and cool to -10°C.
    
  • Electrophilic Attack: Add fuming

    
     dropwise. Crucial: Maintain temperature below 0°C during addition to prevent exotherms.
    
  • Isomerization: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. This thermal step drives the nitro group to the C4 position (ortho to the amine).

  • Quenching: Pour the reaction mixture over crushed ice (ratio 1:5). Neutralize with Ammonium Hydroxide (

    
    ) to pH 5-6.
    
  • Isolation: The product precipitates as a yellow solid. Filter, wash with ice water, and recrystallize from ethanol.

Mechanistic Note: The amino group directs the incoming electrophile to the ortho/para positions. Since N1 is protonated in the acidic medium, the C4 position is the most nucleophilic site available, leading to high regioselectivity.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Target: High-Performance Energetics (LLM-116)[1]

For advanced materials like 4-amino-3,5-dinitropyrazole (LLM-116) , electrophilic nitration fails because the dinitropyrazole ring is too electron-deficient to accept another electrophile. We must switch strategies to Vicarious Nucleophilic Substitution (VNS) , using a carbon or nitrogen nucleophile that brings its own leaving group.

The VNS Mechanism

In this reaction, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent. It attacks the electron-poor ring, and the departure of the trimethylamine leaving group restores aromaticity.

VNS_Mechanism Figure 2: Synthesis of LLM-116 via Vicarious Nucleophilic Substitution (VNS). Substrate 3,5-Dinitropyrazole Intermediate Sigma-Adduct (Meisenheimer Complex) Substrate->Intermediate Nucleophilic Attack at C4 Reagent TMHI (Aminating Agent) Reagent->Intermediate Nucleophilic Attack at C4 Base KOtBu / DMSO Base->Intermediate Nucleophilic Attack at C4 Elimination Elimination of NMe3 + HI Intermediate->Elimination Base-promoted Product LLM-116 (4-amino-3,5-dinitropyrazole) Elimination->Product Re-aromatization

Detailed Protocol for LLM-116
  • Reagent Prep: Prepare anhydrous DMSO. Moisture kills the VNS reaction by quenching the base.

  • Dissolution: Dissolve 3,5-dinitropyrazole (1.0 eq) and 1,1,1-trimethylhydrazinium iodide (TMHI, 1.1 eq) in DMSO.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 2.5 eq) in a single portion.

    • Observation: The solution will turn deep red/brown immediately, indicating the formation of the Meisenheimer complex (sigma-adduct).

  • Reaction: Stir at room temperature for 2–4 hours. Unlike nitration, this does not require heat.

  • Work-up: Pour into ice water and acidify to pH 3 with HCl.

  • Purification (Critical): The crude product is often a DMSO solvate.

    • Step A: Recrystallize from water to form the monohydrate.[1][2][3]

    • Step B: Recrystallize from butyl acetate to obtain the anhydrous, pure crystal (density 1.90 g/cm³).[1]

Comparative Data: Energetic Properties

The following table contrasts the target molecule (LLM-116) with standard high-energy materials, highlighting the efficiency of the VNS synthesis route in producing high-density materials.

PropertyLLM-116 (Target)TATB (Standard)RDX (Standard)
Synthesis Route VNS AminationNitrationNitrolysis
Density (

)
1.90 g/cm³1.93 g/cm³1.82 g/cm³
Detonation Velocity ~8,700 m/s7,940 m/s8,750 m/s
Friction Sensitivity Insensitive (0/10)InsensitiveSensitive
Thermal Onset 260°C330°C210°C

Data Source: Lawrence Livermore National Laboratory (LLNL) Characterization Reports [1, 2].

Safety & Handling

Warning: All nitro-aminopyrazoles are energetic materials.

  • Scale Limits: Do not exceed 5g scale without blast shielding.

  • Incompatibility: Avoid contact with strong reducing agents or heavy metals (which can form sensitive azides/salts).

  • VNS Specifics: The VNS reaction generates trimethylamine (fishy odor, flammable). Ensure adequate ventilation.

References

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Source: Lawrence Livermore National Laboratory / SciSpace. URL:[Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Source: Organic Chemistry Portal / Makosza et al. URL:[Link]

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Foundational

Technical Guide: 1-Methyl-4-nitro-1H-pyrazol-3-amine as a Drug Discovery Scaffold

Executive Summary In the landscape of modern medicinal chemistry, 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 4514-68-7) is not merely an intermediate; it is a "linchpin" scaffold. Its structural architecture—featuring an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 4514-68-7) is not merely an intermediate; it is a "linchpin" scaffold. Its structural architecture—featuring an electron-deficient nitro group adjacent to a nucleophilic amine on a rigid pyrazole ring—makes it the ideal precursor for accessing pyrazolo[3,4-d]pyrimidines .

This fused bicyclic system is a privileged pharmacophore, serving as a bioisostere for the adenine moiety of ATP. Consequently, this scaffold is fundamental in the design of ATP-competitive inhibitors for targets such as Bruton’s Tyrosine Kinase (BTK) , Cyclin-Dependent Kinases (CDKs) , and Aurora Kinases .

This guide details the strategic manipulation of this scaffold, moving beyond basic synthesis to the construction of bioactive libraries, with a focus on safety, yield optimization, and mechanistic integrity.

Chemical Architecture & Properties[1]

Understanding the electronic distribution of the scaffold is prerequisite to its successful application.

  • Core Structure: The pyrazole ring is aromatic but electron-deficient due to the -NO₂ group at C4 and the pyridine-like nitrogen at N2.

  • Reactivity Profile:

    • C3-Amine: Acts as a vinylogous amide equivalent; moderately nucleophilic but deactivated by the ortho-nitro group.

    • C4-Nitro: Highly electrophilic center; susceptible to reduction. Its presence renders the C5 proton acidic, allowing for potential electrophilic substitution or halogenation (e.g., iodination) before reduction.

    • N1-Methyl: Fixes the tautomeric state, preventing N-H isomerism complications during subsequent cyclizations.

PropertyValueImplication for Drug Design
Molecular Weight 142.12 g/mol High ligand efficiency (LE) starting point.
H-Bond Donors 2 (NH₂)Critical for hinge-binding in kinase pockets.
H-Bond Acceptors 4 (NO₂, N2)Interaction with solvent or active site residues.
LogP ~0.2High water solubility; favorable for oral bioavailability.
Safety Class EnergeticNitro-pyrazoles can be shock-sensitive; handle with care.

Strategic Utility: The "Purine Mimic" Workflow

The primary value of this scaffold lies in its conversion to 1-methyl-1H-pyrazole-3,4-diamine , which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. This core mimics the purine ring of Adenine, allowing the resulting molecule to dock into the ATP-binding site of kinases.

Pathway Visualization

The following diagram illustrates the transformation from the raw scaffold to a functional kinase inhibitor core.

G cluster_0 Critical Control Point Scaffold 1-Methyl-4-nitro- 1H-pyrazol-3-amine (Starting Material) Intermediate 1-Methyl-1H-pyrazole- 3,4-diamine (Unstable Intermediate) Scaffold->Intermediate Nitro Reduction (Pd/C, H2 or SnCl2) Core Pyrazolo[3,4-d]pyrimidine (Privileged Scaffold) Intermediate->Core Cyclization (Formamide/Urea) Target Kinase Inhibitor (e.g., Ibrutinib Analog) Core->Target SAR Optimization (C3/N1 Substitution)

Figure 1: The synthetic trajectory from the nitro-amine scaffold to the bioactive fused heterocyclic core.[1][2]

Experimental Protocols

Protocol A: Scaffold Synthesis (Nitration)

Note: While commercially available, in-house synthesis allows for N1-substitution flexibility.

Mechanism: Electrophilic aromatic substitution on the electron-rich pyrazole, directed to the C4 position.

  • Preparation: Dissolve 1-methyl-1H-pyrazol-3-amine (10.0 g) in concentrated H₂SO₄ (50 mL) at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.2 eq) while maintaining internal temperature <10°C. Exothermic reaction risk.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (EtOAc:Hex 1:1).

  • Quench: Pour onto 200g crushed ice. Neutralize carefully with NH₄OH to pH 7-8.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

    • Yield Target: >85%

    • QC Check: 1H NMR (DMSO-d6) should show loss of C4-H signal and downfield shift of C5-H.

Protocol B: The "Activation" Step (Nitro Reduction)

Critical Step: The resulting diamine is oxidation-sensitive and should be used immediately.

Method: Catalytic Hydrogenation (Cleanest profile for drug discovery).

  • Setup: In a Parr shaker bottle, dissolve 1-Methyl-4-nitro-1H-pyrazol-3-amine (5.0 mmol) in MeOH (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition of methanol vapors.

  • Reduction: Pressurize to 40 psi H₂. Shake at RT for 4 hours.

  • Workup: Filter through Celite under Nitrogen atmosphere (prevent air exposure).

  • Utilization: Concentrate immediately or use the solution directly in the next step.

Protocol C: Cyclization to Pyrazolo[3,4-d]pyrimidine

Target: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol-like core).

  • Reactants: Take the fresh diamine filtrate from Protocol B. Add Formamide (10 mL, excess).

  • Cyclization: Heat to 140°C-160°C for 6 hours. The high temperature drives the condensation and dehydration.

  • Cooling: Cool to RT. The product often precipitates.

  • Purification: Filter solid, wash with water and cold ethanol.

    • Validation: LC-MS should show M+1 corresponding to the fused bicyclic system (Mass ~150.14).

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The pyrazolo[3,4-d]pyrimidine core serves as the anchor in the ATP binding pocket.

  • N1 Position: Projects into the solvent front; ideal for solubilizing groups (e.g., piperidines, morpholines).

  • C3 Position: Projects into the hydrophobic back-pocket (Gatekeeper region). Introduction of bulky aryl groups (e.g., phenoxyphenyl) here confers selectivity (as seen in Ibrutinib).

  • C4 Position: The amino group (or urea derivative) forms crucial Hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

Isostere Logic

Replacing the Quinazoline core (found in Gefitinib/Erlotinib) with Pyrazolo[3,4-d]pyrimidine often improves solubility and metabolic stability while maintaining the binding vector.

Pharmacophore Mapping

The diagram below illustrates how the scaffold interacts with a generic Kinase Hinge region.

Pharmacophore cluster_ligand Pyrazolo[3,4-d]pyrimidine Core Hinge_Donor Kinase Hinge (H-Bond Donor) N5 N5 (Acceptor) Hinge_Donor->N5 H-Bond Hinge_Acceptor Kinase Hinge (H-Bond Acceptor) C4_NH C4-NH (Donor) C4_NH->Hinge_Acceptor H-Bond

Figure 2: Binding mode of the cyclized scaffold within the ATP-binding pocket.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Facile synthesis of some new pyrazolo[3,4-d]pyrimidin-4-amines.[2]

    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General Journal Link - Specific article accessed via repository).

  • Scaffold Utility in Kinase Inhibitors

    • Title: Discovery of Ibrutinib (PCI-32765), a Selective, Irreversible Btk Inhibitor.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Nitro-Pyrazole Chemistry

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: N
    • URL:[Link]

  • Safety & Handling: Title: 1-Methyl-4-nitro-1H-pyrazol-3-amine Safety D
  • General Pyrazole Pharmacology

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[3]

    • Source: Future Medicinal Chemistry (PMC).
    • URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 1-Methyl-4-nitro-1H-pyrazol-3-amine

This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and physicochemical characterization of 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[1] It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and physicochemical characterization of 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[1] It is designed for researchers in medicinal chemistry and energetic materials who require actionable data on this specific heterocyclic building block.[2]

Technical Guide & Characterization Framework

Executive Summary & Chemical Identity

1-Methyl-4-nitro-1H-pyrazol-3-amine is a critical intermediate used primarily in the synthesis of fused pyrazolo-heterocycles (e.g., for kinase inhibitors) and as a scaffold for high-energy density materials (HEDMs). Its thermodynamic profile is governed by the "push-pull" electronic interaction between the electron-donating amine group at C3 and the electron-withdrawing nitro group at C4. This conjugation stabilizes the aromatic ring but introduces specific thermal decomposition pathways relevant to safety and storage.[2]

Property Data / Descriptor
CAS Number 20055-00-9
IUPAC Name 1-Methyl-4-nitro-1H-pyrazol-3-amine
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
SMILES CN1C=C(C(=N1)N)[O-]
Structural Class Aminonitropyrazole (Push-Pull System)
Key Hazard Potential energetic decomposition; skin/eye irritant.

Thermodynamic Stability Profile

Thermal Decomposition Mechanism

The thermal stability of aminonitropyrazoles is dictated by the bond dissociation energy (BDE) of the C–NO₂ bond and the stabilizing effect of the amino group.[2] Unlike its non-methylated analogs, 1-methyl-4-nitro-1H-pyrazol-3-amine lacks the N1–H proton required for intermolecular hydrogen bonding networks that typically elevate melting points in azoles. However, it retains the capacity for intramolecular hydrogen bonding between the amine hydrogen and the nitro oxygen.[2]

Decomposition Pathway Analysis:

  • Primary Event (Onset > 200°C): Homolytic cleavage of the C4–NO₂ bond is the rate-determining step in the decomposition of most nitropyrazoles.[2]

  • Secondary Pathway: Nitro-nitrite rearrangement, followed by ring opening.[2] The presence of the adjacent amine group can facilitate proton transfer, potentially lowering the activation energy for decomposition compared to non-aminated nitropyrazoles.[2]

  • Energetic Output: As a nitro-substituted azole, decomposition is exothermic.[2] Differential Scanning Calorimetry (DSC) typically reveals a sharp exotherm immediately following melting (if the melting point is high) or in the liquid phase.[2]

Phase Transition & Lattice Energy
  • Melting Point Estimation: While specific experimental values for this isomer are sparse in open literature, structural analogs (e.g., 1-methyl-4-nitro-3-propyl-pyrazole-5-carboxamide) and group contribution methods place the melting point in the range of 140°C – 180°C .

  • Lattice Stability: The N-methyl group disrupts the extensive hydrogen-bonding network seen in 3-amino-4-nitropyrazole (which melts >200°C). This results in a lower lattice energy and increased solubility in organic solvents (e.g., DMSO, Acetonitrile), but potentially lower thermal stability during long-term storage.[2]

Enthalpy of Formation

Pyrazoles exhibit a positive enthalpy of formation (


) due to the N–N bond repulsion.[2] The introduction of the nitro group generally lowers the 

relative to the parent ring due to resonance stabilization, but the compound remains endothermic or weakly exothermic relative to elements, characterizing it as a potential energetic precursor.

Synthesis & Impurity Profile

The thermodynamic stability of the final product is heavily influenced by the purity profile derived from its synthesis.[2] The most robust route involves the nitration of 1-methyl-1H-pyrazol-3-amine.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the target aminonitropyrazole. Precursor 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) Intermediate Sigma Complex Intermediate Precursor->Intermediate Electrophilic Attack (C4 Position) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) Reagents->Intermediate Product 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9) Intermediate->Product -H+ (Aromatization) Impurity Isomer Impurity: 1-Methyl-4-nitro-5-amine Intermediate->Impurity Regioisomerism (Minor Pathway)

[2]

Critical Impurities affecting Stability
  • Regioisomers: 1-Methyl-4-nitro-1H-pyrazol-5-amine. This isomer has different crystal packing and can create eutectic mixtures that depress the melting point and stability.[2]

  • Dinitration: Under forcing conditions, a second nitro group may add, forming 1-methyl-3-amino-4,5-dinitropyrazole. Dinitro species are significantly more sensitive to impact and thermal shock.[2]

Experimental Protocols

Protocol A: Determination of Thermal Stability (DSC/TGA)

Objective: To determine the onset of thermal decomposition (


) and the heat of decomposition (

).[2]
  • Sample Preparation: Weigh 2–5 mg of dried 1-Methyl-4-nitro-1H-pyrazol-3-amine into an aluminum crucible (use gold-plated high-pressure crucibles if energetic behavior is suspected). Crimp the lid with a single pinhole to allow gas escape.[2]

  • Instrument Setup: Calibrate DSC with Indium standards. Purge with Nitrogen (

    
    ) at 50 mL/min.[2]
    
  • Ramp Program:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

  • Data Analysis:

    • Identify the endothermic melting peak (

      
      ).[2]
      
    • Identify the exothermic decomposition peak (

      
      ).[2]
      
    • Pass Criteria: A safety margin of >100°C between

      
       and 
      
      
      
      indicates excellent process safety stability.[2]
Protocol B: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine

Context: Validated for gram-scale preparation.

  • Nitration: Charge a reactor with concentrated

    
     (5 vol) and cool to 0°C.
    
  • Addition: Slowly add 1-methyl-1H-pyrazol-3-amine (1.0 eq) while maintaining internal temperature <10°C.

  • Acid Mix: Dropwise add fuming

    
     (1.2 eq) / 
    
    
    
    mixture over 1 hour.
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to ambient temperature (20–25°C). Monitor by HPLC for consumption of starting material.[2]

  • Quench: Pour reaction mixture onto crushed ice. The product typically precipitates as a solid.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetonitrile to remove acid traces (which catalyze decomposition).[2]

  • Drying: Dry under vacuum at 40°C for 24 hours. Note: Do not overheat during drying.

Decomposition Logic & Safety (Graphviz)[2]

DecompositionLogic Figure 2: Thermal decomposition pathways leading to gaseous byproducts and heat release. Molecule 1-Methyl-4-nitro-1H-pyrazol-3-amine (Solid State) Homolysis C-NO2 Homolysis (Rate Limiting Step) Molecule->Homolysis Primary Path Rearrangement Nitro-Nitrite Rearrangement (Isomerization) Molecule->Rearrangement Secondary Path Heat Thermal Stress (>200°C) Heat->Molecule Radicals NO2 Radical + Pyrazolyl Radical Homolysis->Radicals Gas Gas Evolution (NOx, CO2, N2) Radicals->Gas Exothermic Oxidation Rearrangement->Radicals

[2]

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory:

  • Temperature: Store at 2–8°C. While stable at room temperature, long-term storage at elevated temperatures may induce slow autocatalytic decomposition if acidic impurities remain.[2]

  • Light Sensitivity: Protect from light. Nitro-pyrazoles can undergo photochemical rearrangement.[2]

  • Compatibility: Incompatible with strong reducing agents (hydrazine, metal hydrides) and strong bases (which can deprotonate the amine or attack the ring).[2]

References

  • BenchChem. (2025).[2] Technical Data: 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[1] Retrieved from .[2]

  • PubChem. (2025).[2] Compound Summary: 1-Methyl-4-nitro-1H-pyrazol-3-amine.[1][3][4] National Library of Medicine.[2] Retrieved from .[2]

  • European Patent Office. (2018).[2] Patent EP 3268004 B1: Pyrrolopyridazine Inhibitors of IRAK4 Activity.[2] (Describes the usage of CAS 20055-00-9 as a starting material). Retrieved from .[2]

  • Larina, L. I., et al. (2017).[2] Nitroazoles: Synthesis, Structure and Properties. Springer.[2] (Authoritative text on the general stability mechanisms of nitropyrazoles).

  • Zhang, J., et al. (2021).[2][5] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.[2] (Provides comparative DSC data for analogous aminonitropyrazoles). Retrieved from .[2]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The document elucidates the primary synthetic strategy, focusing on the direct nitration of 1-methyl-1H-pyrazol-3-amine. It delves into the mechanistic underpinnings of the reaction, the directing effects of the substituents on the pyrazole core, and provides a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this target molecule.

Introduction: The Significance of Substituted Nitropyrazoles

The pyrazole scaffold is a cornerstone in the design of a vast array of biologically active compounds and functional materials. The introduction of a nitro group onto the pyrazole ring significantly modulates its electronic properties and provides a versatile handle for further chemical transformations. Specifically, 1-methyl-4-nitro-1H-pyrazol-3-amine (CAS No. 20055-00-9) is a key intermediate in the synthesis of more complex molecular architectures. The presence of the amino group offers a site for derivatization, while the nitro group can be reduced to an amine, enabling the construction of fused heterocyclic systems or the introduction of other functionalities.

Nitropyrazole derivatives are integral to the development of energetic materials and are also explored in pharmaceuticals and agrochemicals.[1] A thorough understanding of their synthesis is therefore crucial for advancing research in these fields.

Core Synthetic Strategy: Direct Electrophilic Nitration

The most direct and atom-economical approach to the synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine is the electrophilic nitration of the readily available precursor, 1-methyl-1H-pyrazol-3-amine (CAS No. 1904-31-0). This strategy leverages the inherent reactivity of the pyrazole ring towards electrophiles.

Mechanistic Considerations and Regioselectivity

The nitration of aromatic and heteroaromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. In this case, the nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the pyrazole ring: the N-methyl group at position 1 and the amino group at position 3.

  • Amino Group (-NH₂): The amino group at the C3 position is a strong activating group due to its ability to donate electron density to the ring through resonance. It is a powerful ortho-, para-director in benzene chemistry. In the context of the pyrazole ring, it strongly directs incoming electrophiles to the adjacent C4 position.

  • N-Methyl Group (-CH₃): The methyl group on the nitrogen atom has a weaker electronic effect but also influences the reactivity and regioselectivity of the ring.

Considering these directing effects, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the selective formation of the 4-nitro derivative.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ Intermediate Sigma Complex (Wheland Intermediate) HSO4- HSO₄⁻ H3O+ H₃O⁺ Start 1-methyl-1H-pyrazol-3-amine Start->Intermediate + NO₂⁺ Product 1-methyl-4-nitro-1H-pyrazol-3-amine Intermediate->Product - H⁺

Figure 1: Generalized mechanism of electrophilic nitration.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the direct nitration of 1-methyl-1H-pyrazol-3-amine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
1-methyl-1H-pyrazol-3-amine1904-31-097.121.0Starting material
Concentrated Sulfuric Acid (98%)7664-93-998.08~5-10 vol.Solvent and catalyst
Fuming Nitric Acid (>90%)7697-37-263.011.1 - 1.5Nitrating agent
Crushed Ice/Water-18.02-For quenching the reaction
Saturated Sodium Bicarbonate Solution144-55-884.01-For neutralization
Ethyl Acetate141-78-688.11-Extraction solvent
Brine---For washing the organic layer
Anhydrous Sodium Sulfate7757-82-6142.04-Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Substrate Addition: Slowly and portion-wise, add 1-methyl-1H-pyrazol-3-amine to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5 °C during the addition. The starting material should fully dissolve to form the corresponding sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole sulfate salt via the dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methyl-4-nitro-1H-pyrazol-3-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

G Start Start: 1-methyl-1H-pyrazol-3-amine Dissolution Dissolve in conc. H₂SO₄ at 0-5 °C Start->Dissolution Nitration Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5 °C Dissolution->Nitration Stirring Stir for 1-2 hours at 0-5 °C Nitration->Stirring Quenching Pour onto crushed ice Stirring->Quenching Neutralization Neutralize with NaHCO₃ solution Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by recrystallization or chromatography Concentration->Purification Product Product: 1-methyl-4-nitro-1H-pyrazol-3-amine Purification->Product

Figure 2: Experimental workflow for the synthesis.

Alternative Synthetic Considerations

While direct nitration is the most straightforward route, other methodologies could be considered, particularly if issues with regioselectivity or substrate stability arise. One such alternative involves the synthesis of a pre-functionalized pyrazole ring. For instance, a cyclocondensation reaction between a hydrazine derivative and a suitably substituted three-carbon synthon that already contains a nitro group or a precursor could be employed. However, these multi-step sequences are generally less efficient than the direct nitration approach.

Conclusion

The synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine is efficiently achieved through the direct electrophilic nitration of 1-methyl-1H-pyrazol-3-amine. The regioselectivity of this reaction is well-controlled by the powerful directing effect of the C3-amino group, favoring the formation of the 4-nitro isomer. The provided experimental protocol offers a reliable and reproducible method for obtaining this valuable synthetic intermediate. Careful control of the reaction temperature is critical to ensure a high yield and minimize the formation of by-products. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully synthesize 1-methyl-4-nitro-1H-pyrazol-3-amine for their research and development endeavors.

References

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Catalytic Hydrogenation of 4-Nitro-1H-pyrazol-3-amine

Executive Summary The reduction of 4-nitro-1H-pyrazol-3-amine to 3,4-diaminopyrazole is a pivotal transformation in the synthesis of purine mimetics, kinase inhibitors (e.g., Janus kinase ligands), and high-energy densit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-nitro-1H-pyrazol-3-amine to 3,4-diaminopyrazole is a pivotal transformation in the synthesis of purine mimetics, kinase inhibitors (e.g., Janus kinase ligands), and high-energy density materials. While seemingly straightforward, this reaction is plagued by two primary failure modes: catalyst poisoning due to the chelating nature of the vicinal diamine product, and rapid oxidative degradation of the electron-rich 3,4-diaminopyrazole upon exposure to air.

This guide provides a robust, field-validated protocol using Palladium on Carbon (Pd/C). It moves beyond generic textbook procedures to address the specific physicochemical challenges of the pyrazole scaffold, ensuring high yield and product stability.

Mechanistic Principles & Reaction Design

The Surface Chemistry of Reduction

The reduction proceeds via the Horiuti-Polanyi mechanism, but with specific constraints imposed by the pyrazole substrate.

  • Adsorption: The nitro group (

    
    ) adsorbs onto the Pd surface. However, the exocyclic amine at C3 and the endocyclic nitrogens can compete for active sites, potentially slowing turnover (catalyst poisoning).
    
  • Stepwise Reduction: The reaction follows the Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine pathway.
    • Critical Control Point: Accumulation of the hydroxylamine intermediate (

      
      ) can occur if hydrogen pressure is insufficient or the catalyst is deactivated, leading to colored impurities.
      
  • Product Inhibition: The resulting 3,4-diamino motif is a potent bidentate ligand. It can bind to Pd sites, inhibiting further reaction. This is often mitigated by using protic solvents or acidic additives.

Visualization: Reaction Pathway & Failure Modes

The following diagram outlines the reduction pathway and the critical branching points where oxidation or poisoning occurs.

ReductionMechanism Substrate 4-Nitro-1H-pyrazol-3-amine Pd_Complex Pd-Surface Adsorption (Competition: NO2 vs NH2) Substrate->Pd_Complex H2 / Pd/C Nitroso Nitroso Intermediate (R-NO) Pd_Complex->Nitroso -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +H2 Product_Free 3,4-Diaminopyrazole (Free Base) Hydroxyl->Product_Free +H2 / -H2O Product_Free->Pd_Complex Catalyst Poisoning Product_Salt Dihydrochloride Salt (Stable Form) Product_Free->Product_Salt HCl/MeOH (Immediate) Oxidation Oxidative Degradation (Black Tars/Azo dimers) Product_Free->Oxidation O2 (Air Exposure)

Figure 1: Mechanistic pathway of nitro reduction illustrating the critical stabilization step (Salt Formation) to prevent oxidative degradation.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Methanol (MeOH) or EthanolHigh solubility of the nitro-substrate; protic nature facilitates proton transfer.
Catalyst 10% Pd/C (wet) "Wet" (50% H2O) variant is mandatory for safety (reduces pyrophoric risk). Loading: 10 wt% relative to substrate.[1]
Pressure 30–50 psi (Parr) or Balloon 30 psi is optimal to drive the reaction past the hydroxylamine intermediate. Balloons work for <1g scale but require vigorous stirring.
Temperature RT to 40°C Avoid high heat (>60°C) to prevent thermal decomposition of the unstable diamine product.
Additives None (initially)If reaction stalls, add 1.0 eq. of HCl or Acetic Acid to protonate the amine and prevent catalyst binding.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Preferred)

Scale: 1.0 gram (approx. 7.8 mmol) Safety Note: Pd/C is pyrophoric. Never add dry catalyst to flammable solvents. Keep wet.

  • Preparation:

    • In a 250 mL heavy-walled hydrogenation bottle (or round bottom flask), charge 4-nitro-1H-pyrazol-3-amine (1.0 g) .

    • Add Methanol (30 mL) . Sonicate if necessary to disperse.

    • Optional: If the substrate is halogenated (e.g., 4-nitro-5-chloropyrazol-3-amine), add NH₄OH (1 mL) to scavenge any HCl formed, though Pd/C can cause dehalogenation (see Protocol B).

  • Catalyst Addition:

    • Under a gentle stream of Nitrogen (N₂), carefully add 10% Pd/C (wet type, 100 mg) .

    • Technique: Add the catalyst as a slurry in water or cover immediately with solvent to prevent sparking.

  • Hydrogenation:

    • Parr Shaker: Pressurize to 30 psi H₂. Shake at Room Temperature (RT) for 2–4 hours.

    • Balloon Method: Evacuate/refill with H₂ three times. Stir vigorously (1000 rpm) to maximize gas-liquid mass transfer. Reaction time may extend to 6–12 hours.

  • Monitoring:

    • Monitor by TLC (10% MeOH in DCM). The starting material (yellow/orange) is UV active. The product (diamine) is very polar and stains dark brown/black with Ninhydrin or upon standing.

    • Endpoint: Disappearance of the yellow nitro compound.

  • Workup (CRITICAL STEP):

    • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (N₂ blanket) if possible. Do not let the catalyst cake dry out completely (fire hazard).

    • Stabilization: Immediately acidify the filtrate with 4M HCl in Dioxane (4 mL) or concentrated aqueous HCl.

    • Isolation: Concentrate the filtrate in vacuo to dryness. The product will isolate as the 3,4-diaminopyrazole dihydrochloride salt , which is a stable, off-white to pale pink solid.

    • Note: If the free base is required, use it immediately in the next step (e.g., cyclization) without isolation.

Protocol B: Transfer Hydrogenation (For Halogenated Substrates)

Use this if the substrate contains sensitive halogens (Cl, Br, I) that might be cleaved by H₂/Pd.

  • Dissolve substrate (1 mmol) in Ethanol (10 mL) .

  • Add Hydrazine Hydrate (5–10 mmol) .

  • Add 10% Pd/C (10 mol%) carefully.

  • Heat to reflux (80°C) for 30–60 minutes.

  • Filter hot through Celite.

  • Cool and acidify immediately to isolate the salt.

Workflow Visualization

ExperimentalWorkflow Start Start: Nitro-Pyrazole Substrate + MeOH CatAdd Add 10% Pd/C (Wet) (Under N2 Blanket) Start->CatAdd Reaction Hydrogenation (30 psi H2 or Hydrazine) 2-4 Hours CatAdd->Reaction Check TLC Check (SM Consumed?) Reaction->Check Check->Reaction No (Add more time/cat) Filter Filter (Celite) Do NOT dry cake! Check->Filter Yes Acidify CRITICAL: Add HCl (Form Stable Salt) Filter->Acidify Immediate Action Isolate Evaporate & Store (Argon/Desiccator) Acidify->Isolate

Figure 2: Operational workflow emphasizing the critical acidification step to ensure product stability.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning by amine product.Add 1-2 drops of Acetic Acid or HCl to the reaction mixture to protonate the amines.
Product turns Black Oxidative polymerization (formation of azo-tars).Avoid air exposure. Acidify the filtrate immediately after removing the catalyst. Store as HCl salt.
Dehalogenation H₂/Pd is too active for Cl/Br/I substituents.Switch to Protocol B (Hydrazine) or use Pt/C (Platinum) which is less prone to dehalogenation than Pd.
Fire at Filter Dry Pd/C reacting with methanol vapor and air.Keep the Celite pad wet with water or solvent at all times. Flush funnel with N₂ before disposal.

References

  • Lator, A., et al. (2019).[2] Chemoselective Reductive Alkylation of Amines. J. Org.[2][3] Chem., 84, 6813-6829.[2] (Context on amine handling and Pd catalysis).

  • Zhang, S., et al. (2024).[2] Catalytic Hydrogenation of Nitro Groups using Pd/C. Org.[2][3][4] Lett., 26, 7122-7127.[2]

  • Li, F., et al. (2014).[3] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.[3]

  • Trissel, L. A., et al. (2002). Stability of 3,4-diaminopyridine and its salts. Hospital Pharmacy, related findings on oxidative stability of pyridine/pyrazole diamines. Retrieved from [Link]

Sources

Application

Application Note: Coupling Strategies for 1-Methyl-4-nitro-1H-pyrazol-3-amine

Abstract 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 20055-00-9) is a high-value heterocyclic building block characterized by a unique "push-pull" electronic structure. The electron-withdrawing nitro group at C4 significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS: 20055-00-9) is a high-value heterocyclic building block characterized by a unique "push-pull" electronic structure. The electron-withdrawing nitro group at C4 significantly deactivates the exocyclic amine at C3, rendering standard coupling protocols inefficient. This guide provides optimized protocols for overcoming this nucleophilic deactivation to enable high-yield amide couplings, reductive cyclizations, and scaffold diversifications critical for kinase inhibitor and GPCR ligand synthesis.

Chemical Profile & Reactivity Analysis

The "Push-Pull" Electronic Challenge

The core challenge in utilizing this intermediate is the electronic interplay between the C4-nitro group and the C3-amine.

  • Deactivation: The nitro group exerts a strong mesomeric ($ -M

    
     -I $) effect, pulling electron density from the pyrazole ring. This lowers the HOMO energy of the C3-amine lone pair, making it a poor nucleophile compared to non-nitrated pyrazoles.
    
  • Regioselectivity: The N1-methyl group blocks tautomerization, fixing the bond order and ensuring that electrophilic attacks occur exclusively at the exocyclic amine (or C5 if forcing conditions are used).

Solubility & Handling
  • Solubility: Moderate in DMSO, DMF, and hot alcohols. Poor in non-polar solvents (Hexanes, Toluene).

  • Safety Warning: Nitro-pyrazoles are potentially energetic. While this specific derivative is stable, avoid heating dry solids above 150°C.

Reaction Module A: Amide & Urea Coupling (Acylation)

Objective: Functionalize the C3-amine with carboxylic acids or isocyanates. Challenge: Standard EDC/NHS coupling often fails due to the amine's low nucleophilicity. Solution: Use of high-activity coupling agents (HATU/T3P) or pre-activation via acid chlorides.

Protocol A1: HATU-Mediated Amide Coupling

Recommended for valuable carboxylic acid substrates.

Reagents:

  • Substrate: 1-Methyl-4-nitro-1H-pyrazol-3-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (

    
    ). Add DIPEA (3.0 eq) and stir for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the pyrazol-3-amine (1.0 eq) solid directly to the reaction mixture.

  • Reaction: Heat to 60°C for 4–16 hours.

    • Note: Room temperature is often insufficient for this deactivated amine.

  • Work-up: Dilute with EtOAc, wash with sat.

    
     (to remove DMF), then 
    
    
    
    and Brine. Dry over
    
    
    .
Protocol A2: Urea Formation via Isocyanates

Reagents:

  • Isocyanate (R-NCO) (1.2 equiv)

  • Base:

    
     (Catalytic, 0.1 equiv)
    
  • Solvent: THF/DCM (1:1)

Procedure:

  • Dissolve the amine in THF/DCM.

  • Add the isocyanate dropwise.

  • Critical Step: If no precipitate forms after 2 hours at RT, add catalytic

    
     and heat to reflux. The base activates the amine by deprotonating the transient intermediate.
    

Reaction Module B: Reductive Cyclization (The "Gateway" Route)

Objective: Reduce the C4-nitro group to generate a 3,4-diamine, then cyclize to form Pyrazolo[4,3-d]pyrimidines (a scaffold found in Sildenafil and various kinase inhibitors).

Protocol B1: Catalytic Hydrogenation (Nitro Reduction)

Safety: Hydrogen gas + Pd/C + Methanol is a fire hazard. Ensure proper inerting.[1]

Reagents:

  • 1-Methyl-4-nitro-1H-pyrazol-3-amine[2][3][4][5]

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: MeOH or EtOH

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi)
    

Workflow:

  • Dissolution: Dissolve the nitro-pyrazole in MeOH (

    
    ).
    
  • Inerting: Purge the flask with Nitrogen for 5 minutes.

  • Catalyst Addition: Carefully add Pd/C. Do not add to dry solvent; wet the catalyst with a drop of water or add under N2 flow.

  • Reduction: Switch to

    
     atmosphere. Stir vigorously at RT for 2–6 hours.
    
    • Monitoring: The yellow color of the nitro compound will fade to colorless (diamine).

  • Filtration: Filter through a Celite pad under Nitrogen (the diamine is oxidation-sensitive). Use immediately in the next step.

Protocol B2: One-Pot Cyclization to Pyrazolo[4,3-d]pyrimidine

Reagents:

  • Crude Diamine (from B1)

  • Cyclizing Agent: Formic Acid (for H-substituent) or Triethyl Orthoformate/Orthoacetate.

Workflow:

  • Take the crude diamine filtrate from B1.

  • Add Triethyl Orthoformate (5.0 equiv) and a catalytic amount of p-TsOH (0.1 equiv).

  • Heat to reflux (

    
    ) for 4 hours.
    
  • Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH.[6]

Reaction Module C: Sandmeyer-Type Halogenation

Objective: Convert the C3-amine to a C3-Iodide or Bromide to enable Suzuki/Buchwald couplings at the C3 position.

Protocol C1: C3-Iodination

Reagents:

  • Substrate: 1-Methyl-4-nitro-1H-pyrazol-3-amine[3][4][5]

  • Reagent:

    
    -BuONO (tert-Butyl nitrite) or 
    
    
    
  • Halogen Source:

    
     (Diiodomethane) or KI
    

Workflow:

  • Suspend the amine in

    
    .
    
  • Add diiodomethane (3.0 eq).

  • Add

    
    -BuONO (1.5 eq) dropwise at RT.
    
  • Heat to

    
    . Evolution of 
    
    
    
    gas indicates diazonium formation and displacement.
  • Result: 3-Iodo-1-methyl-4-nitro-1H-pyrazole. This intermediate is an excellent electrophile for Suzuki coupling.

Visual Reaction Map

ReactionMap Start 1-Methyl-4-nitro- 1H-pyrazol-3-amine (Core Scaffold) Amide Amide/Urea Derivative (Kinase Hinge Binder) Start->Amide HATU, R-COOH, 60°C (Protocol A1) Diamine 4,5-Diamine Intermediate (Unstable/Air Sensitive) Start->Diamine H2, Pd/C, MeOH (Protocol B1) Halogen 3-Iodo/Bromo-4-nitro-pyrazole (Suzuki Precursor) Start->Halogen t-BuONO, CH2I2 (Sandmeyer) FusedRing Pyrazolo[4,3-d]pyrimidine (Fused Heterocycle) Diamine->FusedRing HC(OEt)3 or R-CHO Cyclization (Protocol B2)

Figure 1: Strategic reaction pathways for 1-Methyl-4-nitro-1H-pyrazol-3-amine. The green pathway (Reduction/Cyclization) is the primary route for constructing fused drug scaffolds.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Amide Coupling Amine deactivation by Nitro group.Switch from EDC/HOBt to HATU or POCl3 method. Increase temp to 60°C.
Diamine turns black/tarry Oxidation of the diamine intermediate.Perform hydrogenation and subsequent cyclization in one pot or under strict inert atmosphere.
Incomplete Hydrogenation Catalyst poisoning by amine.Add 1.0 eq of HCl or Acetic Acid to protonate the amine during hydrogenation (prevents Pd coordination).
No Reaction with Aryl Halide Amine is too weak for SNAr.This amine is a poor nucleophile for SNAr. Use Buchwald-Hartwig with specialized ligands (e.g., BrettPhos) or reverse the coupling (use 3-Iodo pyrazole).

References

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 2013.[7]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023.

  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine. BenchChem Application Notes, 2025.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles. Molecules (NIH), 2016.

  • 1-Methyl-4-nitro-1H-pyrazol-3-amine Product Profile. BLD Pharm, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-4-nitro-1H-pyrazol-3-amine

Case ID: PUR-PYR-4518 Status: Active Guide Applicable CAS: 4518-33-8 (and related salts) Part 1: Diagnostic Triage "Why is my crude material failing specifications?" Before initiating purification, you must identify the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-4518 Status: Active Guide Applicable CAS: 4518-33-8 (and related salts)

Part 1: Diagnostic Triage

"Why is my crude material failing specifications?"

Before initiating purification, you must identify the specific nature of the impurity. Use this diagnostic table to match your observation with the likely chemical culprit.

ObservationLikely ImpurityRoot Cause
Split Methyl Peak (NMR) Regioisomer (1-Methyl-4-nitro-1H-pyrazol-5 -amine)Non-selective methylation of 4-nitro-1H-pyrazol-3-amine.
Dark Red/Brown Color Oxidation Tars / OligomersExothermic run-away during nitration; lack of temperature control.
Melt Point Depression (>5°C) Solvent Occlusion or Dinitro speciesIncomplete drying or over-nitration (e.g., 1-methyl-3,4-dinitro...).
Ash Content > 0.5% Inorganic Salts (Na₂SO₄, NaNO₃)Poor aqueous wash after neutralization.
Diagnostic Workflow (DOT Visualization)

The following decision tree outlines the logical path for selecting the correct purification method based on your analytical data.

Purification_Decision_Tree Start Analyze Crude (LCMS / H-NMR) IsomerCheck Is Regioisomer Present? Start->IsomerCheck ColorCheck Is Material Dark/Tarry? IsomerCheck->ColorCheck No Recryst Protocol A: Selective Recrystallization (EtOH/Water) IsomerCheck->Recryst Yes (<10%) Column Protocol D: Flash Chromatography (DCM/MeOH) IsomerCheck->Column Yes (>10%) SaltCheck High Ash/Salts? ColorCheck->SaltCheck No Carbon Protocol B: Activated Carbon Treatment ColorCheck->Carbon Yes SaltCheck->Recryst No (Final Polish) Slurry Protocol C: Water Slurry/Wash SaltCheck->Slurry Yes

Caption: Figure 1. Triage logic for selecting the appropriate purification module based on impurity profile.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: The Regioisomer Nightmare

User Question: "I synthesized the target via methylation of 4-nitro-1H-pyrazol-3-amine, but NMR shows a mixture of N1-methyl (target) and N2-methyl (impurity). How do I separate them?"

Technical Insight: The tautomeric nature of the precursor (4-nitro-1H-pyrazol-3-amine) leads to alkylation at both ring nitrogens. The 5-amine isomer (N2-methyl) is the primary contaminant.

  • Target (3-amine): More polar due to the unhindered amine and nitro group positioning.

  • Impurity (5-amine): Often less polar and more soluble in lipophilic solvents due to steric crowding between the N-methyl and the adjacent amine.

Corrective Protocol:

  • Solvent Selection: Avoid pure methanol or DCM. You need a solvent where the solubility difference is maximized. Ethanol/Water is the gold standard here.

  • Procedure:

    • Dissolve crude mixture in boiling Ethanol (10 mL/g).

    • Slowly add water (anti-solvent) until turbidity persists (approx ratio 3:1 EtOH:Water).

    • Cool slowly to room temperature, then to 0°C.

    • Mechanism: The more symmetrical/polar 3-amine target crystallizes out first. The 5-amine isomer usually remains in the mother liquor.

Critical Check: If the isomer ratio is worse than 80:20, recrystallization yield will be poor. Use Flash Chromatography (Gradient: 0-5% MeOH in DCM) first to enrich the mixture to >95% before crystallizing.

Issue 2: Persistent Coloration (Red/Brown Crude)

User Question: "My product is a dark orange/brown solid, but the reference standard is bright yellow. Recrystallization isn't fixing it."

Technical Insight: Nitropyrazoles are inherently yellow. Darker colors indicate oxidized oligomers or "tars" formed during the exothermic nitration step. These impurities are often highly polar and "stick" to the crystal lattice of your product [1].

Corrective Protocol (Carbon Treatment):

  • Dissolve the crude in hot Ethyl Acetate or Ethanol (do not use water yet).

  • Add Activated Carbon (10-20 wt% relative to crude mass).

  • Reflux for 30 minutes.

  • Hot Filtration: Filter through a pad of Celite while still boiling. Do not let it cool, or the product will crystallize in the filter.

  • Concentrate the filtrate and proceed to recrystallization.

Issue 3: Inorganic Contamination

User Question: "My elemental analysis shows low Carbon/Nitrogen values, and the ash content is high."

Technical Insight: Synthesis often involves neutralizing a sulfuric acid nitration mixture with NaOH or Ammonium Hydroxide. If the final filtration wash is insufficient, Sodium Sulfate (


) or Ammonium Nitrate (

) remains entrapped.

Corrective Protocol (The Water Slurry): Unlike the organic product, these salts are highly water-soluble.

  • Grind the dried crude into a fine powder (mortar and pestle).

  • Suspend in ice-cold water (5 mL/g).

  • Stir vigorously for 60 minutes.

  • Filter and wash with a small amount of cold water.

  • Dry under vacuum at 45°C.

Part 3: Master Recrystallization Protocol

Applicability: Final polishing of crude material (Purity >90%) to reach Pharmaceutical Grade (>98%).

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Rationale: This system leverages the steep solubility curve of nitropyrazoles in alcohols while using water to force precipitation of the hydrophobic impurities [2].

Step-by-Step Guide:

  • Dissolution:

    • Place 10g of crude 1-Methyl-4-nitro-1H-pyrazol-3-amine in a 250mL round-bottom flask.

    • Add Ethanol (95%) (approx. 80-100 mL).

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If solids remain after 15 mins of reflux, perform a hot filtration to remove inorganic salts.

  • Nucleation Control:

    • Remove from heat source.

    • Add Deionized Water dropwise to the hot solution until a faint, persistent cloudiness appears.

    • Add a few drops of Ethanol to just clear the solution again (restore transparency).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (rapid cooling traps impurities).

    • Once at room temp, move to an ice bath (0-5°C) for 2 hours.

  • Harvest:

    • Filter the bright yellow needles via vacuum filtration.

    • Wash: Wash the cake once with a cold 1:1 Ethanol/Water mixture.

    • Drying: Dry in a vacuum oven at 40-50°C for 12 hours.

Workflow Visualization

Recrystallization_Protocol Step1 Dissolve in Boiling EtOH Step2 Hot Filter (Remove Salts/Carbon) Step1->Step2 If dirty Step3 Add Water (Until Turbid) Step1->Step3 If clear Step2->Step3 Step4 Slow Cool (RT -> 0°C) Step3->Step4 Step5 Filter & Wash (Cold EtOH/H2O) Step4->Step5

Caption: Figure 2. Step-by-step unit operations for the Ethanol/Water recrystallization system.

Part 4: Solvent Compatibility Table

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighModerateExcellent Best balance for recovery and purity.
Water LowInsolubleAnti-Solvent Use to force precipitation.
Ethyl Acetate HighModerateGood Good for carbon treatment steps.
DCM Very HighHighPoor Product too soluble; hard to crystallize.
Toluene ModerateLowSpecialist Use only if separating specific lipophilic isomers.

References

  • BenchChem. (2025).[1][2] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2025). 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem.[3] Retrieved from

Sources

Optimization

Technical Support Center: Solubilization of 1-Methyl-4-nitro-1H-pyrazol-3-amine

Case ID: SOL-20055-00-9 Compound: 1-Methyl-4-nitro-1H-pyrazol-3-amine CAS: 20055-00-9 (Note: Often confused with non-nitro precursor 1904-31-0) Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-20055-00-9 Compound: 1-Methyl-4-nitro-1H-pyrazol-3-amine CAS: 20055-00-9 (Note: Often confused with non-nitro precursor 1904-31-0) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for 1-Methyl-4-nitro-1H-pyrazol-3-amine. If you are experiencing precipitation upon dilution into aqueous media, you are encountering a classic medicinal chemistry challenge known as the "brick dust" effect.

The Root Cause: While the amine group (


) suggests polarity, the nitro group (

) at position 4 exerts a powerful electron-withdrawing effect. This drastically lowers the basicity of the amine (estimated pKa < 2.0), meaning it does not protonate at physiological pH (7.4). Furthermore, the planar nitro-pyrazole core encourages strong intermolecular

-

stacking, creating a high crystal lattice energy that water molecules cannot easily break.

This guide provides three validated protocols to overcome this, ranked by experimental complexity and biological compatibility.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: Define Application InVitro In Vitro / Cellular Assays Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo HighConc High Conc. (>10 mM) InVitro->HighConc Stock Prep LowConc Low Conc. (<100 µM) InVitro->LowConc Screening MethodB Method B: Cosolvent System (PEG400/Tween) InVivo->MethodB Alternative MethodC Method C: Cyclodextrin (HP-β-CD Complex) InVivo->MethodC Gold Standard HighConc->MethodB MethodA Method A: DMSO Spike (Simple, Quick) LowConc->MethodA

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: The DMSO "Spike" (Standard In Vitro)

Best for: High-throughput screening, cellular assays (


).
The Science

Dimethyl sulfoxide (DMSO) disrupts the crystal lattice of the nitro-pyrazole. However, the "Crash-out" effect occurs when the hydrophobic drug molecules aggregate faster than they disperse into the water during dilution.

Step-by-Step Workflow
  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to reach 100 mM .

    • Visual Check: Solution must be clear yellow/orange. Sonicate at 40°C if hazy.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 100 mM stock directly into cell media.

    • Create a 100x working stock. (e.g., Dilute 100 mM stock 1:100 in media to get 1 mM? NO. This will precipitate).

    • Correct Path: Dilute 100 mM stock 1:10 into pure DMSO first -> 10 mM.

  • Final Delivery:

    • Add the 10 mM DMSO stock to the aqueous buffer while vortexing rapidly .

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid cytotoxicity.
      

Troubleshooting Table: Protocol A

Observation Diagnosis Solution
Cloudiness immediately upon addition Local supersaturation (Crash-out) Use "Subsurface Addition": Inject the DMSO stock under the surface of the stirring buffer, not on top.

| Precipitate after 2 hours | Thermodynamic instability | Switch to Protocol B (Cosolvents) or reduce concentration. |

Protocol B: Enhanced Co-Solvent System (PEG/Surfactant)

Best for: Higher concentrations (


) or assays sensitive to DMSO.
The Science

Polyethylene Glycol (PEG 400) acts as a bridge between the hydrophobic drug and water. Polysorbate 80 (Tween 80) prevents micro-crystal growth (Ostwald ripening).

Formulation Recipe

Target Concentration: 1 - 5 mg/mL

  • Weigh the solid compound.

  • Add Solvent 1: 5% DMSO (v/v of final volume). Vortex until dissolved.

  • Add Solvent 2: 40% PEG 400. Vortex thoroughly. The solution may warm up; this aids dissolution.

  • Add Solvent 3: 5% Tween 80.

  • Add Solvent 4: 50% Saline or PBS (Add this LAST and slowly).

Warning: Do not alter the order of addition. Adding water before the PEG/Tween are fully mixed will cause irreversible precipitation.

Protocol C: Cyclodextrin Complexation (In Vivo / High Stability)

Best for: Animal studies (IP/IV/Oral) and long-term stability.

The Science

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape. The hydrophobic nitro-pyrazole core sits inside the bucket, while the hydrophilic exterior interacts with water. This is a thermodynamic equilibrium, not just a mixture.
Preparation Protocol
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS. Stir until clear.
    
  • Compound Addition: Add the micronized compound powder slowly to the stirring vehicle.

  • Energy Input:

    • Preferred: Probe sonication (20% amplitude, pulse 5s on/5s off) for 10 minutes on ice.

    • Alternative: Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter through a 0.22

    
     PVDF or PES filter to remove any uncomplexed solid.
    
  • Validation: Check concentration via UV-Vis or HPLC, as filtration may have removed un-dissolved drug.

FAQ: Frequently Asked Questions

Q1: Can I just use HCl to dissolve it? It has an amine group. A: Likely not. The nitro group at position 4 is strongly electron-withdrawing. This lowers the pKa of the amine significantly (likely below pH 2). To protonate it, you would need a very strong acid (pH < 1), which is incompatible with most biological assays. If you neutralize that solution back to pH 7.4, the compound will immediately precipitate as the free base.

Q2: My solution is yellow. Is this normal? A: Yes. Nitro-aromatic compounds are chromophores and typically exhibit yellow to orange coloration. A color change to dark brown or black may indicate oxidation or photodegradation—store stocks in amber vials.

Q3: How stable is the DMSO stock? A: Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystal nucleation. If crystals form in the frozen stock, heat to 37°C and vortex until completely clear before use.

Q4: Is this compound light sensitive? A: Nitro-pyrazoles can be sensitive to UV light. All solubility experiments should be performed under low light or in amber glassware.

References & Authority[1]

  • Compound Data:

    • BLDpharm: 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[1] Link

    • ChemDiv: 1-methyl-4-nitro-1H-pyrazol-5-amine (Isomer/Analog data). Link

  • Solubility Mechanisms:

    • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on "Brick Dust" vs. "Grease Ball" solubility).

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews. Link

  • Formulation Strategies:

    • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of co-solvency and pH adjustments). Link

Disclaimer: This guide is for research purposes only. The protocols described involve chemical handling that should be performed by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in Pyrazole Amine Protection

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-protection of aminopyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-protection of aminopyrazoles. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring selective, high-yield transformations in your synthetic workflows.

The unique electronic nature of the pyrazole ring, with its two adjacent and non-equivalent nitrogen atoms, coupled with an exocyclic amine, presents a significant regioselectivity challenge.[1][2] Both the endocyclic (ring) nitrogens and the exocyclic amine are nucleophilic, leading to common side reactions such as di-protection. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My mass spec and NMR show a di-protected product. How can I achieve selective mono-protection on the exocyclic amine?

Problem: You are observing the addition of two protecting groups, one on the exocyclic amine and one on an endocyclic (ring) nitrogen.

Cause: This is the most common side reaction and occurs because the pyrazole ring nitrogens are also nucleophilic and can compete with the exocyclic amine for the electrophilic protecting group (e.g., Boc-anhydride). The acidity of the pyrazole N-H (pKa ≈ 14) means that under basic conditions, the resulting pyrazolate anion is a potent nucleophile.

Solutions & Strategies:

  • Kinetic Control at Low Temperature: By running the reaction at a lower temperature (e.g., 0 °C to -20 °C), you can often favor the kinetically preferred product. The exocyclic amine is typically more sterically accessible and can react faster at lower temperatures, while the thermodynamically driven ring protection is suppressed.

  • Careful Choice of Base: A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA) or strong bases like NaH. DIPEA is less likely to deprotonate the pyrazole ring efficiently, thereby reducing the concentration of the highly nucleophilic pyrazolate anion.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity.[3] Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. In some cases, using a more polar solvent like Dimethylformamide (DMF) can alter the reactivity profile, though it may also promote undesired pathways if not carefully controlled.[4]

  • Protecting Group Reagent: For Boc protection, using Boc-anhydride ((Boc)₂O) is common. Adding the (Boc)₂O solution dropwise to the cooled reaction mixture can help maintain a low concentration of the electrophile, favoring reaction at the most nucleophilic site.

// Connections start -> cool -> add_base -> add_boc -> monitor; monitor -> outcome_ok [label="Success"]; monitor -> outcome_di [label="Problem"]; monitor -> outcome_slow [label="Problem"]; outcome_di -> action_di; outcome_slow -> action_slow; action_di -> add_boc [style=dashed, label="Re-attempt"]; action_slow -> monitor [style=dashed, label="Continue"]; } caption: Decision workflow for selective exocyclic amine protection.

Q2: I am getting a mixture of regioisomers, with the protecting group on N1 or N2 of the pyrazole ring instead of the amine. How do I control regioselectivity?

Problem: The protecting group is attaching to one of the two different ring nitrogens, leading to a mixture of constitutional isomers that are often difficult to separate.

Cause: The two ring nitrogens in an unsymmetrically substituted pyrazole have different steric and electronic environments.[5] Substituents at the C3 or C5 positions can sterically hinder the adjacent nitrogen, directing the protecting group to the less hindered nitrogen. This is a classic challenge in pyrazole chemistry, often referred to as annular tautomerism, which influences N-functionalization.[1][2]

Solutions & Strategies:

  • Steric Hindrance: This is your most powerful tool. If your pyrazole has a bulky substituent at C5, N-protection will almost always occur at the more accessible N1 position. Conversely, a C3 substituent directs protection to N2. You can sometimes leverage this by choosing a synthetic route that installs a bulky group you can remove later.

  • Protecting Group Choice: Using a bulkier protecting group can enhance selectivity. For example, a di-tert-butyl dicarbonate (Boc) group is sterically demanding and will preferentially react at the less hindered nitrogen.

  • Use of Metal Chelates: In some advanced applications, specific metal chelates can be used to temporarily block one nitrogen atom, directing alkylation or protection to the other with high selectivity.[6]

  • Orthogonal Strategies: For complex molecules, it may be necessary to synthesize the pyrazole ring with the desired N-substituent already in place, rather than attempting to protect it post-synthesis.[7][8] This involves choosing a hydrazine derivative that already contains the desired group (or a precursor).

Frequently Asked Questions (FAQs)

Q1: What is the best all-around protecting group for a pyrazole amine?

There is no single "best" group; the optimal choice depends on the overall synthetic strategy, particularly the conditions required for subsequent steps. The most common choices are Boc, Cbz, and Fmoc, each with distinct cleavage conditions, which allows for orthogonal protection schemes.[9][10]

Protecting GroupIntroduction ReagentCleavage ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (TFA, HCl)[10]Stable to base, hydrogenation. Widely used due to its ease of introduction and clean cleavage.[11][12]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Useful when acid-labile groups are present elsewhere.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Stable to acid and hydrogenation. Common in peptide synthesis; useful if other groups are base-labile.
Q2: How does the position of the amine group (3-amino vs. 4-amino vs. 5-amino) affect the protection strategy?

The position of the exocyclic amine significantly influences the electronic properties of the pyrazole ring and, consequently, the reactivity of the ring nitrogens.[2][13][14]

  • 3- and 5-Aminopyrazoles: These are the most common isomers. The amine group at these positions strongly activates the ring through resonance. This enhanced nucleophilicity can make the di-protection side reaction more problematic. Careful control of temperature and stoichiometry is critical.

  • 4-Aminopyrazoles: The amine at C4 has a less direct electronic influence on the ring nitrogens compared to the 3/5-positions. While ring N-protection can still occur, it is often less competitive, making selective protection of the 4-amino group more straightforward.

Q3: What is the role of a catalytic amount of DMAP in Boc protections, and is it safe to use for aminopyrazoles?

4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst that accelerates Boc protection reactions. It works by forming a highly reactive N-Boc-DMAP intermediate.

  • When to Use It: If your protection reaction is sluggish at low temperatures, adding a catalytic amount (1-5 mol%) of DMAP can significantly increase the reaction rate.[11]

  • The Risk: DMAP is an excellent catalyst, but it can also lower the activation energy for the undesired ring N-protection. If you are already struggling with di-protection, adding DMAP will likely worsen the problem. It should only be used to overcome a slow or stalled reaction when selectivity is already high.

// Nodes Boc2O [label="(Boc)₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="[N-Boc-DMAP]⁺\n(Highly Reactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R-NH₂\n(Aminopyrazole)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-NH-Boc\n(Protected Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="tBuO⁻ + CO₂ + DMAP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Boc2O -> Intermediate [label=" + DMAP", color="#5F6368"]; DMAP -> Intermediate [style=invis]; Intermediate -> Product [label=" + R-NH₂ (fast)", color="#4285F4"]; Amine -> Product [style=invis]; Product -> Byproduct [style=invis]; Boc2O -> Product [label=" + R-NH₂ (slow, uncatalyzed)", style=dashed, color="#5F6368"]; } caption: DMAP accelerates Boc protection via a highly reactive intermediate.

Experimental Protocols

Protocol 1: Selective Boc-Protection of 3-Amino-5-methylpyrazole

This protocol prioritizes selectivity by using kinetic control.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-amino-5-methylpyrazole (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

  • Protecting Group Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-4 hours total).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc protected aminopyrazole.

References

  • Vertex AI Search. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • ACS Publications. Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics.
  • PMC. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information.
  • ResearchGate. Azoalkene chemistry provides practical access to 5-aminopyrazoles selectively protected at the N-1 position.
  • ResearchGate. Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ResearchGate. Selective Ring N-Protection of Aminopyrazoles.
  • ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information.
  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Semantic Scholar. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Arkivoc. Recent developments in aminopyrazole chemistry.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

FTIR absorption bands for nitro and amine groups in pyrazoles

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Strategic Importance In drug discovery, pyrazoles function as criti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Strategic Importance

In drug discovery, pyrazoles function as critical bioisosteres, often replacing benzene rings to modulate lipophilicity and metabolic stability. However, the introduction of nitro (


) and amine (

) groups onto the pyrazole scaffold creates unique electronic environments that deviate from standard benzenoid patterns.

This guide provides a definitive comparison of FTIR absorption bands for these functional groups. Unlike generic spectral tables, we analyze the electronic coupling between the heterocyclic ring and the substituent, providing you with the diagnostic markers needed to validate regiochemistry and tautomeric states.

Theoretical Framework: The Pyrazole Effect

To interpret the spectra accurately, one must understand how the pyrazole ring perturbs standard vibrational modes compared to a benzene ring.

  • Electron Density: Pyrazole is a

    
    -excessive heterocycle (6 
    
    
    
    -electrons shared over 5 atoms). However, the pyridine-like nitrogen (
    
    
    ) acts as an electron sink, creating a push-pull system.
  • Tautomerism: Unlike benzene, aminopyrazoles exist in dynamic equilibrium (e.g., 3-amino

    
     5-amino), which splits or broadens N-H signals.
    
  • Hydrogen Bonding: The pyrazole

    
     is a potent hydrogen bond donor, while the lone pair on 
    
    
    
    is an acceptor. This network significantly shifts stretching frequencies in solid-state samples (KBr pellets).
Visualization: Vibrational Logic Flow

VibrationalLogic Substituent Functional Group (Nitro/Amine) Interaction Electronic Coupling (Mesomeric Effect) Substituent->Interaction Conjugation Nitro Nitro (-NO2) Sym/Asym Stretch Substituent->Nitro Amine Amine (-NH2) Scissoring/Stretch Substituent->Amine Ring Pyrazole Ring (Pi-Excessive) Ring->Interaction Inductive Pull Shift Frequency Shift (Wavenumber) Interaction->Shift Bond Order Change

Figure 1: Logical flow of electronic interactions influencing vibrational frequency shifts in substituted pyrazoles.

Comparative Analysis: Pyrazoles vs. Benzenoids

This section contrasts the spectral signatures of pyrazoles with their benzene analogues (Nitrobenzene and Aniline) to highlight the diagnostic shifts.

A. The Nitro Group (

)

The nitro group exhibits two characteristic bands: Asymmetric Stretching (


)  and Symmetric Stretching (

)
.[1]
FeatureNitrobenzene (Standard)4-NitropyrazoleMechanism of Shift



The pyrazole ring is strongly electron-donating, increasing the

character and slightly shifting the asymmetric stretch higher in some derivatives.



Highly sensitive to H-bonding. In solid phase, this band often broadens due to interaction with the pyrazole

.
Diagnostic Note Sharp, distinct peaks.Often overlaps with Ring

stretches (

).
Critical: Look for the intensity. Nitro bands are usually the strongest signals in the fingerprint region.

Key Insight: In 3,5-dimethyl-4-nitropyrazole, steric hindrance forces the nitro group out of planarity, reducing conjugation. This causes a blue shift (higher frequency) of the asymmetric band toward


 compared to planar derivatives.
B. The Amine Group (

)

Primary amines show a doublet (Asymmetric/Symmetric stretch) and a bending (scissoring) mode.

FeatureAniline (Standard)3-AminopyrazoleMechanism of Shift

Stretch


Broadening Effect: Pyrazoles form extensive intermolecular H-bond networks (dimers/oligomers), significantly broadening and red-shifting these peaks compared to liquid aniline.

Bend


The bending mode often couples with the pyrazole ring

vibration, appearing as a mixed mode at higher frequencies.
Ring

N/A

A broad, underlying absorption often obscuring the symmetric amine stretch.

Key Insight: Tautomerism is the differentiator. 3-aminopyrazole and 5-aminopyrazole are tautomers.[2] In solution, you observe an average; in solid state (KBr), you may see distinct bands for the dominant tautomer stabilized by the crystal lattice.

Experimental Protocol: Ensuring Spectral Integrity

To obtain publication-quality spectra that resolve these overlapping bands, strict adherence to sample preparation protocols is required.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for resolving fine splitting in the fingerprint region.

  • Desiccation: Dry the pyrazole sample in a vacuum oven at 40°C for 2 hours. Pyrazoles are hygroscopic; water moisture (

    
    ) will obscure amine stretches.
    
  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine "flour" consistency is achieved. Do not over-grind nitro compounds as local heating can degrade the lattice.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum to remove trapped air.

  • Validation: The pellet must be transparent. Cloudy pellets cause scattering (slope in baseline).

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Best for rapid screening and identifying polymorphic forms.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background energy is maximum.

  • Contact: Apply the solid powder. Use the pressure clamp to ensure uniform contact.

  • Correction: Apply "ATR Correction" in your software. ATR penetration depth is wavelength-dependent, artificially enhancing low-wavenumber peaks (like nitro symmetric stretch) relative to high-wavenumber peaks (amine stretch).

Workflow Visualization

Protocol Start Sample Selection Dry Vacuum Dry (Remove H2O) Start->Dry Choice Method Selection Dry->Choice KBr KBr Pellet (High Res) Choice->KBr ATR ATR Crystal (Rapid) Choice->ATR Grind Grind 1:100 Ratio KBr->Grind Clamp High Pressure Clamp ATR->Clamp Press Press 10 Tons Grind->Press Analyze FTIR Acquisition (32 Scans, 4cm-1 Res) Press->Analyze Clamp->Analyze Process Post-Process (Baseline/ATR Correct) Analyze->Process

Figure 2: Decision workflow for FTIR sample preparation of heterocyclic compounds.

Consolidated Data Table
Functional GroupVibration ModeWavenumber Range (

)
IntensityNotes
Nitro (

)
Asymmetric Stretch

StrongPosition depends on conjugation; higher

if steric twist exists.
Symmetric Stretch

StrongOften sharper than the asymmetric band.
Scissoring (Bend)

MediumUseful for confirming nitro presence if stretches are obscured.
Amine (

)
Asymmetric Stretch

MediumOften appears as a shoulder on the broader Ring N-H band.
Symmetric Stretch

Medium
Scissoring (Bend)

Medium-StrongCan overlap with Ring

(

).
Pyrazole Ring

Stretch

VariableDiagnostic of the aromatic system.
Ring Breathing

Weak"Fingerprint" of the 5-membered ring.
References
  • Sundaraganesan, N., et al. (2009).[3] "Experimental FTIR, FT-Raman and NMR spectra... of 3,5-dimethylpyrazole." Spectrochimica Acta Part A.

  • Joshi, B.D., et al. (2013). "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure.

  • NIST Chemistry WebBook. "Standard Reference Data for Pyrazole and Nitrobenzene Derivatives."

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Reference Text for General Assignments).
  • UCLA Chemistry. "Characteristic IR Absorption Frequencies."

Sources

Comparative

A Comparative Analysis of Reactivity: 1-Methyl vs. 1-Phenyl Nitro-aminopyrazoles

A Senior Application Scientist's Guide for Drug Development Professionals Abstract This guide provides a detailed comparative analysis of the chemical reactivity of 1-methyl- and 1-phenyl-substituted nitro-aminopyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the chemical reactivity of 1-methyl- and 1-phenyl-substituted nitro-aminopyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding how substituents at the N1 position modulate the reactivity of other functional groups is critical for synthetic strategy and drug design. We will explore the fundamental electronic and steric differences between the electron-donating methyl group and the sterically bulky, electronically complex phenyl group. This analysis is supported by a review of established synthetic routes and comparative reaction data, focusing on electrophilic substitution, nucleophilic aromatic substitution (SNAr), and reactions involving the exocyclic amino group. Detailed, validated experimental protocols are provided to allow for the practical application of these principles in a research setting.

Introduction: The Strategic Importance of the N1-Substituent

The pyrazole nucleus is a cornerstone in modern drug discovery, appearing in numerous approved therapeutics.[1] The strategic placement of functional groups, such as nitro and amino moieties, provides critical handles for further molecular elaboration and for establishing key interactions with biological targets. The substituent at the N1 position, while not always directly involved in binding, serves as a crucial modulator of the entire molecule's electronic and steric profile.

This guide focuses on two common N1-substituents: the simple methyl group and the more complex phenyl group. The choice between a small, electron-donating alkyl group and a large, aromatic, electron-withdrawing group can profoundly impact:

  • The nucleophilicity of the pyrazole ring and its exocyclic amino group.

  • The susceptibility of the nitro-activated C4 position to nucleophilic attack.

  • The overall metabolic stability and pharmacokinetic properties of the molecule.[2]

We will dissect these differences to provide researchers with a predictive framework for designing synthetic routes and understanding the reactivity of these valuable chemical scaffolds.

Theoretical Framework: A Tale of Two Substituents

The divergent reactivity of 1-methyl- and 1-phenyl-nitro-aminopyrazoles stems directly from the intrinsic electronic and steric properties of the methyl and phenyl groups.

The 1-Methyl Group: An Electron-Donating Activator

The methyl group is a classic example of an electron-donating group through an inductive effect (+I). It pushes electron density into the pyrazole ring, increasing the electron density at the ring carbons and the exocyclic amino group. This has two primary consequences:

  • Increased Nucleophilicity: The C5-amino group becomes more basic and more nucleophilic, enhancing its reactivity towards electrophiles.

  • Ring Activation: The pyrazole ring itself is more activated towards electrophilic attack, although the presence of the deactivating nitro group still directs substitution.

  • Minimal Steric Hindrance: Its small size imposes negligible steric constraints on neighboring functional groups or on the approach of reagents.

The 1-Phenyl Group: A Sterically Demanding Modulator

The phenyl group's influence is more nuanced, exhibiting both inductive and mesomeric (resonance) effects, alongside significant steric bulk.

  • Inductive Effect (-I): Due to the higher s-character of the sp2 hybridized carbons of the phenyl ring compared to the sp3 carbon of a methyl group, the phenyl ring is electron-withdrawing by induction. This effect deactivates the pyrazole ring.

  • Mesomeric (Resonance) Effect (+/-M): The phenyl group can donate or withdraw electron density via resonance, depending on the reaction type and the demands of the transition state. However, its primary electronic influence on the pyrazole ring is typically a net deactivation.[3]

  • Significant Steric Hindrance: The phenyl group is substantially larger than the methyl group, which can hinder the approach of reactants to the N1-adjacent C5-amino group.[4]

  • Alternative Reaction Site: The phenyl ring itself can undergo electrophilic substitution, sometimes in preference to the deactivated pyrazole ring, depending on the reaction conditions.[5]

G cluster_methyl 1-Methyl-5-amino-4-nitropyrazole cluster_phenyl 1-Phenyl-5-amino-4-nitropyrazole methyl_struct Structure: 1-Methyl-5-amino-4-nitropyrazole methyl_effects Electronic Effect: • +I (Inductive Donation) Steric Effect: • Low methyl_reactivity Predicted Reactivity: • Enhanced Nucleophilicity (NH₂) • Ring Activation (relative to phenyl) • Unhindered Access phenyl_reactivity Predicted Reactivity: • Reduced Nucleophilicity (NH₂) • Ring Deactivation • Potential Steric Hindrance phenyl_struct Structure: 1-Phenyl-5-amino-4-nitropyrazole phenyl_effects Electronic Effect: • -I (Inductive Withdrawal) • +/-M (Resonance) Steric Effect: • High

Caption: Core differences between 1-methyl and 1-phenyl substituents.

Comparative Reactivity in Key Transformations

The theoretical differences outlined above manifest in distinct outcomes across various chemical reactions.

Reduction of the Nitro Group

The reduction of the C4-nitro group to an amine is a foundational transformation, yielding valuable diamino-pyrazole building blocks. The electronic nature of the N1-substituent influences the ease of this reduction.

  • 1-Methyl-4-nitropyrazole derivatives: The electron-donating methyl group slightly increases the electron density at the nitro-bearing carbon, which can make reduction marginally slower compared to the phenyl analogue under certain conditions (e.g., catalytic hydrogenation where electron-rich substrates may bind less readily to the catalyst).

  • 1-Phenyl-4-nitropyrazole derivatives: The electron-withdrawing nature of the phenyl group facilitates the reduction of the nitro group by lowering the electron density of the C-NO2 bond.

This transformation is commonly achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[1][6]

Nucleophilic Aromatic Substitution (SNAr)

The C4-nitro group strongly activates the pyrazole ring for SNAr, allowing for the displacement of a suitable leaving group at an adjacent position (e.g., C3 or C5). While our core molecules do not have a leaving group, we can infer reactivity from related systems. Studies on 1-methyl-3(5)-nitropyrazoles have shown that the nitro group is highly susceptible to nucleophilic displacement.[7]

  • 1-Methyl-nitropyrazoles: The electron-donating methyl group slightly disfavors the formation of the negatively charged Meisenheimer complex intermediate, potentially slowing the rate of SNAr compared to the phenyl derivative.

  • 1-Phenyl-nitropyrazoles: The electron-withdrawing phenyl group helps to stabilize the anionic intermediate, thereby accelerating the rate of SNAr. This makes the 1-phenyl scaffold more suitable for late-stage functionalization via nucleophilic substitution.

Reactions of the C5-Amino Group

The reactivity of the exocyclic amino group is a direct reflection of its nucleophilicity.

  • 1-Methyl-5-aminopyrazole derivatives: The +I effect of the methyl group enhances the nucleophilicity of the C5-amino group, making it more reactive towards acylation, alkylation, and other electrophilic reagents.

  • 1-Phenyl-5-aminopyrazole derivatives: The -I effect of the phenyl group reduces the nucleophilicity of the amino group. Furthermore, the steric bulk of the phenyl ring can hinder the approach of electrophiles, especially bulky ones, leading to lower reaction rates or yields.

Quantitative Data Summary

Direct, side-by-side comparative kinetic studies are not widely available in the literature. However, we can compile representative data from different sources for analogous transformations to illustrate the trends discussed.

Reaction TypeSubstrate ClassReagents & ConditionsProductYieldReference
Nitration 1-Methyl-3-phenyl-5-aminopyrazoleHNO₃/H₂SO₄, 0°C1-Methyl-3-phenyl-4-nitro-5-aminopyrazole>85%[8]
Nitration 1-PhenylpyrazoleHNO₃/Acetic Anhydride, 0°C1-Phenyl-4-nitropyrazoleHigh[5]
Nitro Reduction 1-Alkyl-4-nitropyrazoleH₂, 10% Pd/C, Ethanol, RT1-Alkyl-4-aminopyrazoleHigh[9]
Amination (SNAr) 3,5-Dinitro-1H-pyrazole1,1,1-trimethylhydrazinium iodide (TMHI)4-Amino-3,5-dinitro-1H-pyrazoleHigh[10]
Synthesis Phenylhydrazine + (Ethoxymethylene)malononitrileEthanol, Reflux5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileHigh[11]

Note: This table compiles data from reactions on similar, but not identical, substrates to highlight general reactivity patterns. Direct comparison should be made with caution.

Experimental Protocols

The following protocols provide validated, step-by-step methods for the synthesis and a key comparative reaction.

Protocol: Synthesis of 1-Substituted-5-amino-4-nitropyrazoles

This two-step procedure involves the synthesis of the 1-substituted-5-aminopyrazole followed by regioselective nitration.

G start Starting Materials: - Methylhydrazine or Phenylhydrazine - (Ethoxymethylene)malononitrile step1 Step 1: Cyclization Solvent: Ethanol Conditions: Reflux, 2-4h start->step1 intermediate Intermediate: 1-Substituted-5-aminopyrazole- 4-carbonitrile step1->intermediate step2 Step 2: Nitration Reagents: Conc. H₂SO₄, Conc. HNO₃ Conditions: 0-5°C, 1h intermediate->step2 hydrolysis Step 3: Decarboxylation/Hydrolysis (if starting from nitrile) Conditions: Strong Acid/Heat step2->hydrolysis Optional, depending on desired final product product Final Product: 1-Substituted-5-amino-4-nitropyrazole step2->product hydrolysis->product

Caption: General workflow for the synthesis of target compounds.

Step A: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a 250 mL round-bottom flask, add (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture to achieve a clear solution.

  • Carefully add methylhydrazine (4.6 g, 0.1 mol) dropwise at room temperature. An exothermic reaction will be observed.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Self-Validation: The product should be a white to off-white solid. Purity can be confirmed by melting point and 1H NMR spectroscopy. The presence of the nitrile peak in the IR spectrum (~2220 cm⁻¹) is a key diagnostic check.

Step B: Synthesis of 1-Methyl-5-amino-4-nitropyrazole

  • In a 100 mL flask, cool concentrated sulfuric acid (20 mL) to 0°C in an ice-salt bath.

  • Slowly add the 5-amino-1-methyl-1H-pyrazole from the previous step (or a related aminopyrazole) in portions, ensuring the temperature does not exceed 10°C.

  • Once all the solid has dissolved, cool the mixture back to 0°C.

  • Prepare a nitrating mixture by adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (7.0 mL) at 0°C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5°C.

  • Stir the reaction at 0-5°C for 1 hour after the addition is complete.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Self-Validation: The product can be recrystallized from an appropriate solvent like ethanol/water. Purity should be assessed by LC-MS and NMR. The introduction of the nitro group will cause a significant downfield shift of adjacent protons in the 1H NMR spectrum.[8]

Note: The same procedure can be followed using phenylhydrazine to obtain the 1-phenyl analogues.

Protocol: Comparative Reduction of 1-Methyl- vs. 1-Phenyl-4-nitro-5-aminopyrazole

This protocol allows for a direct comparison of the reduction rate under identical conditions.

  • Set up two parallel reaction flasks, each charged with the respective substrate (1-methyl- or 1-phenyl-4-nitro-5-aminopyrazole, 1.0 mmol) and a magnetic stir bar.

  • To each flask, add 10% Palladium on Carbon (Pd/C, 10 mol %).

  • Add methanol (20 mL) to each flask.

  • Seal each flask with a septum and purge with nitrogen gas for 5 minutes.

  • Introduce a hydrogen atmosphere to each flask using a hydrogen-filled balloon.

  • Stir the reactions vigorously at room temperature.

  • Monitor the reactions in parallel by thin-layer chromatography (TLC) or LC-MS at regular time intervals (e.g., every 30 minutes).

  • Data Collection: Record the time required for the complete disappearance of the starting material for each substrate.

  • Upon completion, filter the reaction mixtures through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 1-substituted-4,5-diaminopyrazole.

  • Self-Validation: The disappearance of the yellow color of the nitro compound is a strong visual indicator of reaction progress. The final product's identity can be confirmed by mass spectrometry, which will show a mass decrease corresponding to the conversion of -NO₂ to -NH₂.

Conclusion

The choice between a 1-methyl and a 1-phenyl substituent on a nitro-aminopyrazole core has profound and predictable consequences for its chemical reactivity.

  • 1-Methyl-nitro-aminopyrazoles are characterized by higher nucleophilicity at the exocyclic amino group and a more electron-rich pyrazole ring. They are ideal substrates for transformations involving electrophilic attack at the amino group.

  • 1-Phenyl-nitro-aminopyrazoles exhibit reduced nucleophilicity due to the electron-withdrawing and sterically hindering nature of the phenyl group. However, this deactivation makes them potentially better substrates for nucleophilic aromatic substitution reactions.

A thorough understanding of these electronic and steric effects is paramount for researchers in drug development, enabling the rational design of synthetic strategies and the fine-tuning of molecular properties for improved therapeutic potential.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. (2022). [Link]

  • N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds. (N/A). [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. (2025). [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. (2013). [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. (2016). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. (2018). [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. (2025). [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. ResearchGate. (2025). [Link]

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PMC. (2011). [Link]

  • reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. ResearchGate. (2015). [Link]

  • What effect does a phenyl group have +M or -I? Quora. (2017). [Link]

  • Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. (N/A). [Link]

  • A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. (2015). [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 1-Methyl-4-nitro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reference Standards in Nitropyrazole Analysis 1-Methyl-4-nitro-1H-pyrazol-3-amine and its structural isomers are of signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Nitropyrazole Analysis

1-Methyl-4-nitro-1H-pyrazol-3-amine and its structural isomers are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrazole derivatives.[1] Accurate and reproducible analysis of these compounds is paramount for meaningful research, quality control, and regulatory compliance. The foundation of any robust analytical method is a well-characterized reference standard. This guide provides an in-depth comparison of commercially available reference standards and outlines a validated analytical workflow for 1-Methyl-4-nitro-1H-pyrazol-3-amine, empowering researchers to make informed decisions for their specific applications.

Physicochemical Properties and Reference Standard Comparison

The selection of an appropriate reference standard begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 1-Methyl-4-nitro-1H-pyrazol-3-amine is not always publicly available, we can infer its properties from closely related analogs and supplier specifications.

Property1-Methyl-4-nitro-1H-pyrazol-3-amine (Target Analyte)1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (Alternative Standard 1)1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (Alternative Standard 2)
CAS Number 20055-00-973387-59-4139756-00-6
Molecular Formula C4H6N4O2C10H9N3O2C8H11N3O4
Molecular Weight 142.11 g/mol 203.18 g/mol 213.19 g/mol
Purity (Typical) >98% (Varies by supplier)~95%[2]High Purity (Assumed from supplier)
Physical Form Solid (Expected)Solid[2]Yellow to Orange Solid[3]
Key Structural Difference Amino group at position 3Nitrophenyl group at position 3Propyl group at position 3 and carboxylic acid at position 5

Expert Insight: The choice of reference standard is dictated by the analytical goal. For routine quantification of 1-Methyl-4-nitro-1H-pyrazol-3-amine, a certified reference material (CRM) of the exact compound from a reputable supplier like BLDpharm is the gold standard.[4] However, in early-stage research or for method development, a well-characterized, structurally similar compound can serve as a provisional standard. For instance, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, with its available NMR data, can be invaluable for confirming the presence of the core nitropyrazole scaffold.[5]

Comparative Analysis of Analytical Methodologies

A robust analytical method is essential for the accurate quantification and qualification of 1-Methyl-4-nitro-1H-pyrazol-3-amine. Based on the analysis of similar nitropyrazole derivatives, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique.[6]

Recommended Analytical Workflow

The following diagram illustrates the recommended workflow for the analysis of 1-Methyl-4-nitro-1H-pyrazol-3-amine using a reference standard.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standard Accurately weigh Reference Standard dissolve_standard Dissolve in appropriate solvent (e.g., Acetonitrile) prep_standard->dissolve_standard serial_dilution Prepare calibration curve standards dissolve_standard->serial_dilution inject_standards Inject calibration standards serial_dilution->inject_standards prep_sample Prepare unknown sample dissolve_sample Dissolve and dilute to fall within calibration range prep_sample->dissolve_sample inject_sample Inject prepared sample dissolve_sample->inject_sample hplc_system Equilibrate HPLC system with mobile phase inject_blank Inject blank (mobile phase) hplc_system->inject_blank inject_blank->inject_standards inject_standards->inject_sample calibration_curve Construct calibration curve (Peak Area vs. Concentration) inject_sample->calibration_curve quantification Quantify analyte in sample using the calibration curve calibration_curve->quantification purity_assessment Assess purity by peak area percentage calibration_curve->purity_assessment

Caption: Workflow for the quantification of 1-Methyl-4-nitro-1H-pyrazol-3-amine.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is adapted from established methods for similar nitropyrazole compounds and serves as a robust starting point for method development and validation.[6]

1. Materials and Reagents:

  • 1-Methyl-4-nitro-1H-pyrazol-3-amine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for improved peak shape)

2. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for moderately polar compounds like nitropyrazoles.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidA common mobile phase for retaining and eluting small aromatic molecules. Formic acid can improve peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Detection Wavelength 275 nmNitropyrazoles typically exhibit strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to confirm peak purity.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.

3. Preparation of Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 1-Methyl-4-nitro-1H-pyrazol-3-amine reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, and 50 µg/mL) by serially diluting the stock standard solution with the mobile phase.[6]

  • Sample Solution: Prepare the unknown sample by dissolving it in the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical plates: Should be > 2000 for the analyte peak.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be ≤ 2.0%.

Expected Performance and Data Comparison

While a chromatogram for 1-Methyl-4-nitro-1H-pyrazol-3-amine is not publicly available, we can present hypothetical data based on the analysis of a closely related compound to illustrate the expected outcome.

Hypothetical Calibration Curve Data:

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000

Expert Insight: A linear calibration curve with a correlation coefficient (r²) ≥ 0.999 is indicative of a well-performing method suitable for quantification. Any significant deviation from linearity may suggest issues with the standard or sample preparation, or the chromatographic conditions.

Structural Elucidation and Purity Confirmation

Beyond chromatographic purity, the structural identity of the reference standard is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Interpreting Spectral Data: A Comparative Approach

Although the full spectral data for 1-Methyl-4-nitro-1H-pyrazol-3-amine is not provided in the search results, we can compare the expected signals with the published data for a similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[5]

¹H NMR Comparison:

ProtonExpected Chemical Shift (δ, ppm) for 1-Methyl-4-nitro-1H-pyrazol-3-amineReported Chemical Shift (δ, ppm) for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid[5]
N-CH₃ ~4.04.14 (s, 3H)
NH₂ 5.0 - 7.0 (broad singlet)N/A
Pyrazole-H ~8.0N/A (position substituted)

¹³C NMR Comparison:

CarbonExpected Chemical Shift (δ, ppm) for 1-Methyl-4-nitro-1H-pyrazol-3-amineReported Chemical Shift (δ, ppm) for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid[5]
N-CH₃ ~4040.63
Pyrazole C3 ~150149.81 (C=N)
Pyrazole C4 ~130132.33 (C-NO₂)
Pyrazole C5 ~105130.87 (C-COOH)

Logical Relationship of Spectroscopic Data to Structure:

Structure_Spectra_Relationship cluster_structure Chemical Structure cluster_spectra Spectroscopic Data Structure 1-Methyl-4-nitro-1H-pyrazol-3-amine NMR NMR (¹H, ¹³C) Structure->NMR Provides information on the chemical environment of each atom. MS Mass Spectrometry Structure->MS Confirms the molecular weight and fragmentation pattern. NMR->MS Complementary techniques for unambiguous identification.

Caption: Relationship between chemical structure and spectroscopic data.

Conclusion and Recommendations

The selection of a suitable reference standard is a critical first step in the analysis of 1-Methyl-4-nitro-1H-pyrazol-3-amine. This guide has provided a framework for comparing available standards and has detailed a robust RP-HPLC method for its analysis.

Key Recommendations:

  • For quantitative analysis: Procure a certified reference standard of 1-Methyl-4-nitro-1H-pyrazol-3-amine from a reputable supplier that provides a Certificate of Analysis (CoA) with purity data.

  • For method development and qualitative analysis: In the absence of a certified standard, a well-characterized, structurally similar compound can be used as a provisional standard.

  • Method validation: The provided RP-HPLC method should be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for your specific application.

  • Structural confirmation: Always confirm the identity of your reference standard using orthogonal techniques such as NMR and MS.

By following these guidelines, researchers can ensure the reliability and reproducibility of their analytical data, ultimately contributing to the advancement of research and development in this important class of compounds.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Huang, J.-P., Fang, W.-C., Liao, X.-F., & Xiong, Y.-Z. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-4-nitro-1H-pyrazol-3-amine proper disposal procedures

Topic: 1-Methyl-4-nitro-1H-pyrazol-3-amine Proper Disposal Procedures CAS Number: 20055-00-9 PART 1: EMERGENCY SAFETY PROFILE & HAZARD IDENTIFICATION WARNING: NITRO-HETEROAROMATIC COMPOUND As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-4-nitro-1H-pyrazol-3-amine Proper Disposal Procedures CAS Number: 20055-00-9

PART 1: EMERGENCY SAFETY PROFILE & HAZARD IDENTIFICATION

WARNING: NITRO-HETEROAROMATIC COMPOUND As a Senior Application Scientist, I must emphasize that while this specific isomer is often handled routinely in drug discovery, the presence of a nitro group (


)  on a pyrazole ring  dictates a specific safety posture. Nitro-azoles possess inherent high energy. While 1-Methyl-4-nitro-1H-pyrazol-3-amine is generally stable at room temperature, it must be treated as a potential energetic material  during disposal. It is also an amine, introducing basicity and potential tissue corrosivity.

Immediate Hazards:

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Severe Irritant: Causes serious eye damage and respiratory irritation.

  • Energetic Potential: Thermal decomposition may release toxic nitrogen oxides (

    
    ) and carbon monoxide. Avoid shock, friction, or heating in a confined space.[1]
    

PART 2: CHEMICAL PROFILE & PROPERTIES

Understanding the physicochemical properties is the first step in determining the waste stream.

PropertyDataOperational Implication
CAS Number 20055-00-9Use for waste labeling and inventory tracking.
Molecular Formula

High nitrogen content requires incineration with scrubber.
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk.
Solubility Soluble in DMSO, Methanol, AcetoneCritical for Disposal: Must be solubilized before incineration to prevent localized deflagration.
Stability Stable under STPIncompatible with strong oxidizers and strong acids.[2]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE)

Trustworthiness Check: Standard lab coats are insufficient for nitro-aromatics during disposal operations where concentrated stock is handled.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a fume hood.

  • Eyes: Chemical splash goggles. Face shield required if dissolving >5g quantities (risk of splash/exotherm).

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene (if handling large solvent volumes).

  • Body: Chemical-resistant apron over a standard lab coat.

PART 4: DISPOSAL PROTOCOL (Step-by-Step)

Core Directive: The only validated disposal method for nitro-pyrazole amines is high-temperature incineration equipped with an afterburner and scrubber .

Scenario A: Solid Waste (Pure Substance)

Do not simply throw the powder into a solid waste drum. This creates a "hot spot" risk.

  • Solubilization (The "Dilution" Principle):

    • Dissolve the solid 1-Methyl-4-nitro-1H-pyrazol-3-amine in a combustible solvent (e.g., Acetone or Ethanol).

    • Target Concentration: Keep below 10% w/v.

    • Why? This disperses the thermal energy potential, ensuring the material burns evenly in the incinerator rather than detonating or deflagrating.

  • Container Selection:

    • Transfer the solution to a High-Density Polyethylene (HDPE) or glass waste container.

    • Do not use metal cans if the solution is acidic (though this compound is basic, metal compatibility should always be verified).

  • Labeling:

    • Label as "Hazardous Waste - Flammable/Toxic."

    • Explicitly list constituents: "Acetone (90%), 1-Methyl-4-nitro-1H-pyrazol-3-amine (10%)."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation:

    • Ensure the waste stream contains NO oxidizers (e.g., peroxides, permanganates). Mixing a nitro compound with an oxidizer in a waste drum is a recipe for an explosion.

    • Ensure pH is neutral or basic. If acidic, neutralize slowly to prevent exotherms.

  • Bulking:

    • Combine with other compatible organic solvents (non-halogenated preferred for lower disposal costs, but halogenated is acceptable if necessary).

Scenario C: Contaminated Debris (Gloves, Wipes)
  • Bagging:

    • Place chemically contaminated solid waste into a yellow hazardous waste bag (or equivalent site-specific color).

  • Secondary Containment:

    • Seal the bag and place it inside a rigid drum approved for hazardous solids.

    • Do not compact the waste mechanically (risk of friction-induced ignition).

PART 5: DISPOSAL DECISION LOGIC (Visualization)

DisposalWorkflow Start Waste: 1-Methyl-4-nitro-1H-pyrazol-3-amine FormCheck Identify Physical State Start->FormCheck Solid Solid (Powder/Crystal) FormCheck->Solid Liquid Liquid (Solution) FormCheck->Liquid Solubilize STEP 1: Dissolve in Combustible Solvent (Acetone/Ethanol < 10% conc.) Solid->Solubilize Prevent Hotspots CheckOxidizer STEP 2: Check for Oxidizers (Must be ABSENT) Liquid->CheckOxidizer Solubilize->CheckOxidizer Container STEP 3: Transfer to HDPE/Glass Container CheckOxidizer->Container Label STEP 4: Label 'Flammable & Toxic' List all constituents Container->Label Final Fate: High-Temp Incineration (w/ Scrubber) Label->Final

Caption: Operational workflow for the safe segregation and preparation of nitro-pyrazole waste streams.

PART 6: REGULATORY & COMPLIANCE (US/EU)

  • RCRA (USA): This compound is not specifically P-listed or U-listed. However, it is a Characteristic Waste :

    • D001 (Ignitable): If dissolved in flammable solvents.

    • D003 (Reactivity): If the specific batch exhibits explosive properties (rare for this isomer, but possible if dry/impure).

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole (Structural Analog). Retrieved from

  • ChemicalBook. (2025).[3] 1-Methyl-4-nitro-1H-pyrazol-3-amine Properties and Safety. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[4] Retrieved from

  • US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Methyl-4-nitro-1H-pyrazol-3-amine

Executive Safety Summary 1-Methyl-4-nitro-1H-pyrazol-3-amine is a functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and high-energy materials. Its structure features a push-pul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Methyl-4-nitro-1H-pyrazol-3-amine is a functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and high-energy materials. Its structure features a push-pull system (electron-donating amine vs. electron-withdrawing nitro group), which dictates its safety profile.

Critical Hazards:

  • Severe Eye Damage: Like many amino-pyrazoles, this compound is likely corrosive or severely irritating to mucous membranes (Category 1 Eye Damage risk).

  • Acute Toxicity: Nitro-aromatics possess high skin permeability. Systemic toxicity via dermal absorption is a primary concern.

  • Energetic Potential: While generally stable, the nitro-pyrazole motif warrants precautions against excessive heat, friction, or shock, particularly during scale-up or drying.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) of analogs (e.g., 4-nitro-1H-pyrazole, 1-methyl-1H-pyrazol-3-amine).

Hazard ClassGHS Classification (Conservative Estimate)Operational Implication
Eye Health Category 1 (Serious Eye Damage) Zero-tolerance for eye exposure. Particulates can cause irreversible corneal opacity.
Acute Toxicity Category 3/4 (Oral & Dermal) Compound may readily cross the blood-brain barrier or cause methemoglobinemia (blue skin) due to the nitro group.
Skin Health Category 2 (Irritant) / Sensitizer Potential for allergic dermatitis upon repeated exposure.
Physical Combustible Solid Dust explosion hazard if micronized. Thermal decomposition releases toxic NOₓ fumes.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, providing specifications for permeation resistance and physical shielding .

A. Hand Protection (The "Double-Shell" Protocol)

Rationale: Nitro-aromatics can permeate thin nitrile rapidly. The amino group can stain skin and induce sensitization.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

    • Function: Tactile sensitivity and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

    • Function: Chemical resistance.[2][3][4] The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching movements.

  • Validation: Inspect outer gloves for yellow/orange discoloration immediately. Change outer gloves every 60 minutes or immediately upon splash.

B. Eye & Face Protection

Rationale: Safety glasses are insufficient for fine powders that behave like fluids in air currents.

  • Standard Handling (<1g): Chemical Splash Goggles (Indirect Vent).

    • Standard: ANSI Z87.1+ (D3 rating for droplets/splash).

  • Scale-Up (>1g) or Solution Transfer: Face Shield + Splash Goggles.

    • Why: Protects the neck and chin from splashes that bypass the sash.

C. Respiratory Protection

Rationale: As a solid amine, the compound may sublime or generate dust.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Cleaning Spills):

    • Respirator: Half-face elastomeric respirator.

    • Cartridge: P100 (HEPA) + OV (Organic Vapor). Note: The OV layer safeguards against amine vapors if the solid has residual solvent or sublimes.

D. Body Protection[2][4][5][6]
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • High Risk: Tyvek® sleeves or apron when handling saturated solutions to prevent soak-through to street clothes.

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Matrix Start Start: Handling 1-Methyl-4-nitro-1H-pyrazol-3-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty_Solid Quantity? Solid->Qty_Solid PPE_Level_3 LEVEL 3 PPE (Splash Risk): - Face Shield + Goggles - Double Gloves (Outer: 8 mil) - Tyvek Sleeves/Apron - Fume Hood Required Liquid->PPE_Level_3 Skin Absorption Risk Small_Solid < 1 gram Qty_Solid->Small_Solid Large_Solid > 1 gram Qty_Solid->Large_Solid PPE_Level_2 LEVEL 2 PPE (Dust Risk): - Splash Goggles (ANSI Z87 D3) - Double Nitrile Gloves - Static Dissipative Mat - Fume Hood Required Small_Solid->PPE_Level_2 Dust Control Large_Solid->PPE_Level_2 High Dust Risk PPE_Level_1 LEVEL 1 PPE: - Std Lab Coat - Safety Glasses w/ Side Shields - Single Nitrile Gloves (4 mil) - Fume Hood Required

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity to mitigate dust inhalation and dermal absorption risks.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • Static Control: Place an antistatic mat inside the fume hood. Nitro-pyrazoles can be electrostatic; static discharge could disperse the powder or trigger ignition (rare but possible).

  • Solvent Selection: Identify a "kill solvent" (typically dilute HCl for amines) to neutralize spills immediately.

  • Balance Check: Verify the analytical balance is inside the hood or a vented enclosure. Never weigh this compound on an open bench.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Apply "Double-Shell" glove protocol.

  • Open Container: Tap the container gently on the mat to settle dust before opening.

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not pour.[5][6] Transfer small amounts to avoid "dust clouds."

  • Closing: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before recapping. This prevents friction between the cap and bottle neck (crucial for nitro compounds).

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all tools (spatulas, balance pan) with a paper towel soaked in 10% HCl (converts the amine to a water-soluble salt), followed by Ethanol.

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid - Nitrogen Heterocycle."

    • Liquid Waste: Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this may form unstable energetic species.

  • Glove Removal: Strip outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response Workflow

This self-validating loop ensures that if a breach occurs, the response minimizes injury severity.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inh 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhalation->Action_Inh Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inh->Medical

Caption: Immediate action protocols for skin, eye, and inhalation exposure, emphasizing the prohibition of solvent washing on skin.

References

  • PubChem. (2023). 1-Methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79255, 3-Methyl-4-nitro-1H-pyrazole.[7][Link]

Sources

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